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Gold cyanide

Cat. No.: B1582709
CAS No.: 506-65-0
M. Wt: 222.984 g/mol
InChI Key: IZLAVFWQHMDDGK-UHFFFAOYSA-N
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Description

Historical Context of Gold-Cyanide Chemistry Investigations

The foundations of gold-cyanide chemistry were laid in the late 18th and 19th centuries. The earliest documented work dates back to 1783, when Carl Wilhelm Scheele discovered that gold could be dissolved in aqueous solutions of cyanide. wikipedia.orgchemeurope.comalaska.eduyulonggold.com.au This initial finding sparked further investigations throughout the 19th century by notable scientists including Michael Faraday in England, Ludwig Elsner in Germany, and Petr Bagration in Russia. wikipedia.orgalaska.eduyulonggold.com.aupsu.edu

A significant commercial application emerged by 1840, when the Elkington brothers received a patent for using potassium cyanide solutions in the electroplating of gold and silver. alaska.edupsu.educore.ac.uk A few years later, in 1846, Elsner elucidated the critical role of oxygen in the dissolution of gold by cyanide solutions, a discovery formulated into what is now known as "Elsner's Equation". chemeurope.compsu.edu This equation describes the fundamental reaction for gold extraction from ores using cyanide.

The most transformative development in this period was the invention of the MacArthur-Forrest process in 1887 by John Stewart MacArthur and the Forrest brothers in Scotland. wikipedia.orgchemeurope.combritannica.com This process, which used a dilute solution of cyanide to extract gold from low-grade ores, revolutionized the gold mining industry. miningpedia.cnscienceopen.com It addressed the challenge of extracting gold from pyritic ore, for which previously available technologies were inefficient. wikipedia.org The first commercial-scale cyanidation plant was established at the Crown Mine in New Zealand in 1889, and the technology quickly spread to major gold-producing regions worldwide. alaska.eduyulonggold.com.aupsu.edu Further refinement of the chemical understanding came in 1896, when Bodländer confirmed that oxygen was essential for the process and identified hydrogen peroxide as an intermediate product. wikipedia.orgchemeurope.comyulonggold.com.au

Table 1: Key Historical Milestones in Gold-Cyanide Chemistry

Year Discovery or Event Key Contributor(s) Significance
1783 Discovery of gold's solubility in cyanide solution. wikipedia.orgchemeurope.comalaska.edu Carl Wilhelm Scheele Foundational discovery of gold-cyanide interaction.
1840 Patent for gold and silver electroplating using potassium cyanide. alaska.edupsu.edu Elkington Brothers First major commercial application of gold-cyanide solutions.
1846 "Elsner's Equation" established, clarifying the role of oxygen. chemeurope.compsu.edu Ludwig Elsner Provided the fundamental chemical reaction for gold cyanidation.
1887 Development of the MacArthur-Forrest process. wikipedia.orgbritannica.com J.S. MacArthur, R. & W. Forrest Revolutionized gold mining by enabling economic extraction from low-grade ores.
1889 First commercial cyanidation plant opens. alaska.eduyulonggold.com.aupsu.edu Crown Mine, New Zealand Marked the beginning of widespread industrial use of the cyanide process.

Significance of Gold Cyanide in Modern Chemical Research

This compound, specifically the dicyanoaurate(I) ion, [Au(CN)₂]⁻, remains a compound of immense interest in modern chemistry, primarily due to its central role in the gold industry. Gold cyanidation is the most common hydrometallurgical technique for extracting gold from ore, particularly low-grade deposits. wikipedia.orgchemeurope.comyulonggold.com.au More than 90% of gold recovered globally relies on the use of cyanide. yulonggold.com.au The process's efficiency stems from the remarkable stability of the water-soluble [Au(CN)₂]⁻ complex, which allows for the selective dissolution of gold from the ore matrix. saimm.co.zasci-hub.se

Beyond metallurgy, this compound complexes are crucial in other areas. They are still employed in electroplating to create uniform gold coatings. raveboscrubber.com In the realm of materials science, researchers have developed innovative methods to create gold-cyanide nanowires by utilizing line defects in gold-silver alloys. eurekalert.org

The field of catalysis also leverages this compound chemistry. Recovered gold from processes like cyanidation is being explored for direct use in creating catalysts for various chemical reactions. mdpi.comresearchgate.net The unique properties of gold make it an excellent catalyst, and its complexes are part of this expanding area of research. researchgate.net Furthermore, the study of this compound complexes, such as gold-cyanide-phosphine complexes, contributes to the broader understanding of coordination chemistry. saimm.co.za The well-understood chemistry of the gold-cyanide system serves as a critical benchmark against which alternative gold lixiviants, such as thiosulfate (B1220275) and thiourea (B124793), are evaluated. sci-hub.semdpi.comresearchgate.net

Scope and Research Imperatives in this compound Systems

Despite being a mature technology, research into this compound systems is driven by several imperatives aimed at improving efficiency, selectivity, and understanding of the underlying chemical processes. A significant area of investigation involves managing the influence of other metals commonly found in gold ores, such as copper, which can react with cyanide to form their own complexes, thereby increasing reagent consumption. mdpi.comtandfonline.com911metallurgist.com

Current research focuses on enhancing the gold leaching process, especially for complex and refractory ores where gold is not easily accessible. grafiati.commdpi.com This includes studying the phenomenon of "preg-robbing," where carbonaceous materials or other minerals within the ore adsorb the dissolved aurocyanide complex, preventing its recovery. researchgate.netgrafiati.com

There remain unanswered questions regarding the intricate details of cyanide chemistry in complex mineral systems. earthworks.org Therefore, a primary research imperative is to gain a more detailed understanding of the formation, stability, and interaction of various metal-cyanide complexes. This knowledge is crucial for optimizing existing processes, developing more selective and cost-effective leaching and recovery technologies, and providing a more complete picture of the chemical system as a whole. earthworks.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuCN<br>CAuN B1582709 Gold cyanide CAS No. 506-65-0

Properties

IUPAC Name

gold(1+);cyanide
Source PubChem
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InChI

InChI=1S/CN.Au/c1-2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLAVFWQHMDDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[Au+]
Source PubChem
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Molecular Formula

AuCN, CAuN
Record name gold cyanide
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DSSTOX Substance ID

DTXSID1060136
Record name Gold cyanide (Au(CN))
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Molecular Weight

222.984 g/mol
Source PubChem
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Physical Description

Liquid, Yellow odorless solid; Iridescent in sunlight; Slowly decomposed by moisture; Nearly insoluble in water; [Merck Index] Releases hydrogen cyanide when heated in hydrochloric acid; [Sullivan, p. 707]
Record name Gold cyanide (Au(CN))
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Record name Gold cyanide
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CAS No.

506-65-0
Record name Gold monocyanide
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Record name Gold cyanide (Au(CN))
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Record name Gold cyanide (Au(CN))
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Record name Gold monocyanide
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Synthesis and Preparation Methodologies of Gold Cyanide Compounds

Routes for Gold(I) Cyanide (AuCN) Synthesis

Gold(I) cyanide (AuCN) is a yellow solid that serves as a fundamental compound in gold cyanide chemistry. wikipedia.org Its synthesis can be achieved through several routes, primarily involving the manipulation of this compound complexes in solution or the direct reaction of gold precursors with cyanide sources.

Acidification of Dicyanoaurate(I) Salts

A common and straightforward method for preparing solid gold(I) cyanide is through the acidification of a dicyanoaurate(I) salt solution, such as potassium dicyanoaurate(I) (K[Au(CN)₂]). wikipedia.org When a strong acid like hydrochloric acid (HCl) is added to a solution of K[Au(CN)₂], the dicyanoaurate(I) anion, [Au(CN)₂]⁻, reacts to precipitate AuCN. wikipedia.org This reaction is relatively slow, particularly at pH values below 3. saimm.co.za

The general chemical equation for this process is: K[Au(CN)₂] + HCl → AuCN(s) + HCN + KCl wikipedia.org

A patented process highlights a method for producing high-yield gold(I) cyanide without the evolution of toxic hydrogen cyanide gas. google.com This is achieved by carefully controlling the stoichiometry of the cyanide ion added to a solution containing monovalent gold, followed by acidification to a pH between 2 and 4 to precipitate AuCN. google.com

Reactions Involving Gold(III) Precursors

Gold(I) cyanide can also be synthesized from gold(III) precursors. One such method involves the reaction of gold(III) chloride (AuCl₃) with potassium cyanide (KCN). wikipedia.org In this reaction, the gold(III) is reduced to gold(I) by the cyanide, which is itself oxidized, leading to the formation of AuCN.

Another approach starts with dissolving metallic gold in aqua regia to form a gold(III) solution. google.com This is followed by the addition of a stoichiometric amount of cyanide ions and subsequent acidification to precipitate AuCN. google.com

Environmentally Conscious Synthetic Approaches for this compound Analogs

In response to the high toxicity of traditional cyanidation processes, research has focused on developing more environmentally friendly methods. One innovative approach utilizes a Fenton-reaction-based synthesis of metal cyanides, using acetonitrile (B52724) as a less toxic cyanide source. rsc.org This method avoids the direct use of highly toxic cyanide ions and energy-intensive UV light, presenting a greener alternative for producing metal cyanide solids. rsc.org

Furthermore, the development of novel eco-friendly synthetic gold lixiviants (NESGLs) offers a less toxic alternative to cyanide for gold extraction. researchgate.net While these are primarily used for leaching, the underlying chemistry could be adapted for the synthesis of this compound analogs under more benign conditions.

Formation of Dicyanoaurate(I) Complexes [Au(CN)₂]⁻ in Solution

The dicyanoaurate(I) anion, [Au(CN)₂]⁻, is the key soluble gold species in the cyanidation process for gold extraction. wikipedia.org Its formation is central to hydrometallurgical operations.

The dissolution of metallic gold in an aqueous cyanide solution in the presence of an oxidant, typically oxygen, leads to the formation of the [Au(CN)₂]⁻ complex. wikipedia.orgwikipedia.org The well-known Elsner's equation describes this reaction:

4 Au + 8 KCN + O₂ + 2 H₂O → 4 K[Au(CN)₂] + 4 KOH wikipedia.org

This process is typically carried out under basic conditions (pH > 10.5) to prevent the formation of volatile and highly toxic hydrogen cyanide gas. wikipedia.org The resulting dicyanoaurate(I) solution is the starting point for gold recovery or for the synthesis of other this compound compounds. wikipedia.orgwikipedia.org The stability of the [Au(CN)₂]⁻ complex is a critical factor in the efficiency of the gold leaching process. ustb.edu.cn

Recent studies have also explored the microbial formation of dicyanoaurate(I). The bacterium Pseudomonas plecoglossicida has been shown to generate cyanide, which can then react with gold to form the soluble [Au(CN)₂]⁻ complex. oup.com This highlights a potential biotechnological route for gold solubilization.

Synthesis of Higher Coordination Gold-Cyanide Species

While the linear two-coordinate [Au(CN)₂]⁻ is the most common gold-cyanide complex, species with higher coordination numbers can be formed. In solutions containing an excess of cyanide ions, the formation of complex anions such as [Au(CN)₃]²⁻ and [Au(CN)₄]³⁻ has been reported. saimm.co.za The trivalent this compound complex, potassium tetracyanoaurate(III) (K[Au(CN)₄]), is also known, though its use is less common. wikipedia.orgugr.es

The synthesis of these higher coordination species often involves reacting a gold(I) or gold(III) salt with a high concentration of a cyanide salt. For instance, adding a solution of sodium tetrachloroaurate(III) (Na[AuCl₄]) to a concentrated potassium cyanide solution can lead to the formation of these higher coordination complexes. saimm.co.za

Directed Growth of Gold(I) Cyanide Nanostructures

The synthesis of gold-based nanostructures is an area of intense research due to their unique optical and electronic properties. Gold(I) cyanide can serve as a precursor for the formation of gold nanoparticles.

Recent studies have demonstrated that microcrystalline AuCN can be decomposed to form metallic gold nanoparticles through various activation methods, including thermal treatment, plasma activation, and ion-beam activation. researchgate.net For example, thermal decomposition of AuCN in an argon atmosphere starting at 400°C results in the formation of gold nanoparticles with sizes ranging from 5 to 30 nm. researchgate.net

Coordination Chemistry of Gold Cyanide Complexes

Structure and Stoichiometry of Gold(I) Cyanide Complexes

Gold(I) complexes with cyanide are characterized by their specific and well-defined geometries, which are dictated by the coordination number of the central gold atom.

The most prevalent and stable gold cyanide complex is the dicyanoaurate(I) anion, [Au(CN)₂]⁻. In this complex, the gold(I) ion has a coordination number of two. libretexts.orgwikipedia.org The structure is invariably linear, with the two cyanide ligands positioned on opposite sides of the central gold atom, resulting in a C-Au-C bond angle of 180°. researchgate.net This linear geometry is a hallmark of d¹⁰ metal ions like Au(I) with two ligands. libretexts.org Detailed studies based on Density Functional Theory (DFT) calculations have determined the Au-C bond length in the [Au(CN)₂]⁻ complex to be approximately 1.987 Å. nih.gov This short bond length is indicative of a strong interaction between the gold center and the cyanide ligands. nih.gov

Structural Properties of Dicyanoaurate(I)
PropertyValueReference
Coordination Number2 libretexts.orgwikipedia.org
GeometryLinear libretexts.orgresearchgate.net
C-Au-C Bond Angle180° researchgate.net
Au-C Bond Length~1.987 Å nih.gov

While the coordination number of two is overwhelmingly favored for gold(I), higher coordination numbers are rare but theoretically possible, particularly with bulky ligands. libretexts.org For gold(I) cyanide, a coordination number of three, which would result in the tricyanoaurate(I) anion, [Au(CN)₃]²⁻, is uncommon. libretexts.org If formed, this complex would be expected to adopt a trigonal planar geometry. libretexts.org Coordination numbers of four for gold(I), such as in the hypothetical tetracyanoaurate(I) anion, [Au(CN)₄]³⁻, are not well-established. The tetracyanoaurate anion is more commonly associated with gold in the +3 oxidation state, forming the square planar [Au(CN)₄]⁻ complex. researchgate.net

Stability Constants and Thermodynamic Considerations of Gold-Cyanide Complexation

Thermodynamic Stability of Dicyanoaurate(I)
Complex IonFormation Reactionlog β₂Reference
[Au(CN)₂]⁻Au⁺ + 2CN⁻ ⇌ [Au(CN)₂]⁻38.3 nih.gov

The very large value of the formation constant indicates that the equilibrium for the complexation reaction lies heavily towards the formation of the [Au(CN)₂]⁻ complex, making it one of the most stable metal complexes known in aqueous solution. nih.govresearchgate.net

The remarkable stability of the Au-CN bond is attributed to a synergistic combination of electronic effects explained by ligand field theory and molecular orbital theory. nih.govwikipedia.orgquora.com The bonding involves two primary components:

σ-donation : The cyanide ion acts as a Lewis base, donating a pair of electrons from its highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom, to an empty hybrid orbital on the gold(I) ion. This forms a strong sigma (σ) bond. nih.govquora.comresearchgate.net

π-backdonation : The gold(I) ion, in turn, donates electron density from its filled d-orbitals back into the empty π* (antibonding) orbitals of the cyanide ligands. nih.govquora.comresearchgate.net

The stability of the dicyanoaurate(I) complex can be influenced by the chemical conditions of the solution, particularly pH and, to a lesser extent, ionic strength. saimm.co.zauctm.edu

pH : The pH of the solution is a critical parameter. The cyanide ion (CN⁻) is the conjugate base of the weak acid hydrogen cyanide (HCN), which has a pKa of about 9.2. At pH values below this, a significant portion of the cyanide will be protonated to form HCN gas, reducing the concentration of free CN⁻ ions available to complex with gold. researchgate.net To ensure maximum stability and formation of the [Au(CN)₂]⁻ complex, cyanidation processes are typically carried out in alkaline solutions with a pH above 10. researchgate.net This maintains cyanide in its anionic form, maximizing the driving force for the complexation reaction. researchgate.net

Ionic Strength : Studies on the extraction of the aurocyanide complex have shown that ionic strength can affect the equilibrium loading of the complex. saimm.co.za While it may have little effect on the rate of formation, changes in the ionic composition of the solution can influence the thermodynamic activity of the ions, thereby shifting the complexation equilibrium. saimm.co.zauctm.edu

Mixed-Ligand Gold-Cyanide Coordination Complexes

While gold forms very stable homoleptic complexes with cyanide (complexes with only one type of ligand), it can also form mixed-ligand complexes under certain conditions. These complexes involve cyanide along with other ligands coordinated to the central gold atom.

For example, research has shown that gold(III) can form mixed dicyanoaurate(III) complexes with the general formula trans-[Au(CN)₂(X)₂]⁻, where X can be a halide like chloride (Cl⁻) or bromide (Br⁻). researchgate.net The reaction of tetrachloroaurate(III), [AuCl₄]⁻, with aqueous HCN can lead to the formation of tetracyanoaurate(III), [Au(CN)₄]⁻, through anticipated but often undetected mixed-ligand intermediates of the type [Au(CN)ₓCl₄₋ₓ]⁻. researchgate.net

Gold-Cyanide-Halide Complexes

Gold(III) can form stable square planar complexes that incorporate both cyanide and halide ligands. These mixed-ligand species are of interest due to their potential role as intermediates in ligand exchange and redox reactions.

A prominent example of gold-cyanide-halide complexes is the dicyanodihaloaurate(III) series, with the general formula [Au(CN)₂X₂]⁻, where X can be a halide such as chloride (Cl⁻) or bromide (Br⁻). nih.gov The synthesis of these complexes can be achieved through the oxidation of dicyanoaurate(I), [Au(CN)₂]⁻. For instance, the reaction of [Au(CN)₂]⁻ with an oxidant like hypochlorite (B82951) (OCl⁻) in the presence of halide ions yields the trans-[Au(CN)₂X₂]⁻ complex. nih.gov This oxidation reaction has also been proposed as a method for the synthesis of H[Au(CN)₂Cl₂]. nih.gov

Structural studies of salts containing the [Au(CN)₂Cl₂]⁻ anion reveal a square-planar geometry around the gold(III) center. In the case of [Ph₃PEt][Au(CN)₂Cl₂], the centrosymmetric [Au(CN)₂Cl₂]⁻ anion exhibits a slightly distorted square-planar geometry. researchgate.net The bond lengths within this complex are consistent with the sum of the covalent radii of the constituent atoms. researchgate.net

PropertyValue for [Ph₃PEt][Au(CN)₂Cl₂]
Geometry around Au(III)Slightly distorted square-planar
Au-Cl bond length (Å)2.283(3) - 2.335(3)
Au-C bond length (Å)2.008(5) - 2.198(11)

This table presents selected structural data for the [Au(CN)₂Cl₂]⁻ anion. researchgate.net

Gold-Cyanide-Phosphine Complexes

The coordination chemistry of gold with cyanide and phosphine (B1218219) ligands is extensive, owing to the strong σ-donating properties of phosphines which stabilize gold in both the +1 and +3 oxidation states. These complexes are significant in the context of catalysis and medicinal chemistry.

While a wide range of gold-phosphine complexes are known, those also containing cyanide ligands are of particular interest. Spectroscopic methods such as IR and NMR are crucial for the characterization of these compounds. mdpi.comresearchgate.net For instance, the coordination of a phosphine ligand to a gold center is typically confirmed by a downfield shift in the ³¹P NMR spectrum and the appearance of ν(Au–P) bands in the far-IR region. mdpi.com

Structural data for mixed cyanide-phosphine gold complexes provide insight into the bonding and geometry. For example, in bis(triphenylphosphine)gold(I) tricyanomethanide, [Au(PPh₃)₂][C(CN)₃], the gold(I) center is coordinated to two triphenylphosphine (B44618) ligands with Au-P distances of 2.290(2) Å and 2.300(2) Å. ntu.edu.tw Although not a direct cyanide ligand on the gold, the interaction with the nitrogen of the tricyanomethanide anion influences the geometry, causing the P-Au-P angle to deviate from linearity to 161.23(9)°. ntu.edu.tw

ComplexAu-P Bond Lengths (Å)P-Au-P Angle (°)
[Au(PPh₃)₂][C(CN)₃]2.290(2), 2.300(2)161.23(9)

This table provides structural parameters for a gold(I)-phosphine complex with a cyanide-containing counterion. ntu.edu.tw

Gold-Cyanide-Thiolate Complexes

The interaction between this compound species and thiolates is of significant interest, particularly in biological systems and in the synthesis of gold nanoparticles. Thiolates, with their soft sulfur donor atoms, have a high affinity for gold.

The reaction of tetracyanoaurate(III), [Au(CN)₄]⁻, with thiols such as glutathione (B108866) results in the reduction of gold(III) to gold(I), ultimately forming the stable dicyanoaurate(I) complex, [Au(CN)₂]⁻. nih.gov This reduction is a complex, pH-dependent process that proceeds through intermediate species. nih.gov

The synthesis of thiolate-protected gold clusters can also involve this compound precursors. The wet chemical synthesis approach often involves the reduction of a gold(III) salt in the presence of a thiol. wikipedia.org An alternative method is the etching of larger gold nanoparticles with thiol-containing molecules, which results in the dissolution of gold atoms as gold-thiolate complexes, leaving behind stable thiolate-protected gold clusters. wikipedia.org These clusters, with the general formula Auₓ(SR)y, exhibit unique electronic and optical properties. sigmaaldrich.com

Cluster FormulaNumber of Gold Atoms (x)Number of Thiolate Ligands (y)
Au₂₅(SR)₁₈2518
Au₃₈(SR)₂₄3824
Au₁₄₄(SR)₆₀14460

This table lists some common compositions of thiolate-protected gold clusters. sigmaaldrich.com

Gold-Cyanide-Ammonia Complexes

In the hydrometallurgical extraction of gold, especially from ores containing copper minerals, ammoniacal cyanide solutions are employed. The presence of ammonia (B1221849) leads to the formation of gold-cyanide-ammonia complexes, which can influence the efficiency and selectivity of the gold leaching process.

The addition of ammonia to a cyanide leaching solution can enhance gold extraction while simultaneously reducing the consumption of cyanide by complexing with interfering metals like copper. coventry.ac.uk In such systems, it is understood that mixed-ligand gold(I) complexes involving cyanide and ammonia are formed. While detailed structural and stability constant data for gold-cyanide-ammonia complexes are not as readily available as for other mixed-ligand systems, their existence and importance in solution chemistry are well-recognized. scispace.comentmme.org The stability of these complexes is a key factor in the selective leaching of gold over other metals. entmme.org

Redox Chemistry of Gold-Cyanide Species

The redox chemistry of gold is central to its dissolution and recovery in cyanidation processes. Both gold(I) and gold(III) cyanide complexes can participate in oxidation and reduction reactions, which are often mediated by other chemical species in the solution.

Oxidation of Gold(I) Cyanide to Gold(III) Cyanide Complexes

The dicyanoaurate(I) ion, [Au(CN)₂]⁻, which is the predominant form of dissolved gold in cyanide leaching, can be oxidized to gold(III) species under certain conditions. This oxidation is a key step in understanding the potential for gold redeposition and in the synthesis of gold(III) cyanide complexes.

Biomimetic studies have shown that oxidants such as hypochlorite ion (OCl⁻), which can be generated by immune cells, are capable of oxidizing [Au(CN)₂]⁻. nih.gov This reaction leads to the formation of mixed dicyanoaurate(III) complexes, specifically trans-[Au(CN)₂X₂]⁻, where X can be chloride or hydroxide (B78521), depending on the reaction medium. nih.gov This demonstrates the chemical feasibility of oxidizing the stable gold(I) cyanide complex to a gold(III) state.

The standard reduction potential for the Au⁺/Au couple is +1.69 V. brainly.com However, in the presence of cyanide, the formation of the highly stable [Au(CN)₂]⁻ complex significantly alters the electrochemical potential. brainly.comnih.gov

Redox CoupleStandard Reduction Potential (E°) (V)
Au⁺ + e⁻ → Au+1.69
[Au(CN)₂]⁻ + e⁻ → Au + 2CN⁻-0.60

This table compares the standard reduction potential of the aqueous gold(I) ion with that of the dicyanoaurate(I) complex. nih.gov

Reduction Pathways of Gold(III) Cyanide Complexes

The reduction of [Au(CN)₄]⁻ can be effected by biological thiols like glutathione. nih.gov This process is complex and pH-dependent, proceeding through at least two intermediate species before the final product, [Au(CN)₂]⁻, is formed. nih.gov The reaction involves the transfer of electrons from the thiol to the gold(III) center, leading to its reduction.

The reaction of trans-[Au(CN)₂X₂]⁻ (where X is a halide) with hydrogen cyanide (HCN) in an aqueous solution at a pH of 7.4 leads directly to the formation of [Au(CN)₄]⁻ without the detection of intermediate species like [Au(CN)ₓX₄₋ₓ]⁻. nih.gov This is attributed to the cis- and trans-accelerating effects of the cyanide ligands. nih.gov

Interactions of this compound with Other Metal Ions and Their Cyanide Complexes

The coordination chemistry of this compound is significantly influenced by the presence of other metal ions and their respective cyanide complexes in solution. These interactions are of fundamental importance in hydrometallurgical processes, particularly in the cyanidation of gold from ores that contain various other metals. The presence of ions such as copper, iron, zinc, thallium, and bismuth can alter the stability, reactivity, and recovery of the dicyanoaurate(I) ion, [Au(CN)₂]⁻.

Copper-Cyanide-Gold Interactions

The cyanidation of ores containing copper minerals presents a complex chemical system due to the ready formation of various copper-cyanide complexes. bohrium.com These complexes, primarily Cu(CN)₂⁻, Cu(CN)₃²⁻, and Cu(CN)₄³⁻, coexist with [Au(CN)₂]⁻ and can significantly impact the gold leaching process. 911metallurgist.com

Research has shown that copper-cyanide complexes can act as a source of cyanide for gold dissolution, particularly in environments with low or zero free cyanide. bohrium.com The higher-order complexes, such as tetracyanocuprate(I) (Cu(CN)₄³⁻), can dissociate, releasing a cyanide ligand that then becomes available to leach gold. bohrium.com

However, the interactions are not uniformly beneficial for gold extraction. Computational modeling using Density Functional Theory (DFT) has provided deeper insight into these complex interactions. researchgate.net Key findings from these studies include:

Leaching Potential : Cyanide ions can be released from all three primary copper cyanide complexes. However, only the cyanide released from Cu(CN)₃²⁻ and Cu(CN)₄³⁻ is effective in dissolving gold. researchgate.net

Surface Passivation : The dicyanocuprate(I) complex, Cu(CN)₂⁻, can passivate the gold surface through the formation of an Au(CN)-Cu(CN) layer, hindering further dissolution. researchgate.net

Cluster Formation : A high degree of interaction and mixed cluster formation is observed between dicyanocuprate(I) [Cu(CN)₂]⁻ and dicyanoaurate(I) [Au(CN)₂]⁻. This interaction is proposed as a mechanism for the co-adsorption of these complexes onto activated carbon during the recovery phase. researchgate.net

The stability of the various metal-cyanide complexes is a critical factor. When both copper and gold are present in a cyanide solution, the gold-cyanide complex is generally the dominant species due to its higher stability constant. uctm.eduresearchgate.net

Interaction Dynamics of Copper-Cyanide Complexes with Gold
Copper-Cyanide ComplexInteraction with GoldOutcome
Cu(CN)₂⁻Forms Au(CN)-Cu(CN) layer on gold surfacePassivation of gold surface researchgate.net
Cu(CN)₃²⁻Releases free CN⁻Promotes gold dissolution researchgate.net
Cu(CN)₄³⁻Releases free CN⁻Promotes gold dissolution bohrium.comresearchgate.net

Zinc-Cyanide Interactions

The interaction between zinc and this compound is central to the Merrill-Crowe process, a method for recovering gold from cyanide leach solutions. In this process, zinc metal is used to precipitate gold via a cementation reaction. collegedunia.com This is a redox and displacement reaction where zinc is oxidized and displaces gold from the dicyanoaurate(I) complex. collegedunia.com

The resulting zinc cyanide complex, tetracyanozincate(II) ([Zn(CN)₄]²⁻), can accumulate in the process water. 911metallurgist.com The sodium salt of this complex, Na₂Zn(CN)₄, is considered a weak solvent for gold. 911metallurgist.com Its dissolving power is attributed to the dissociation of the complex, which liberates free cyanide ions. The efficiency of this dissolution can be enhanced by the addition of lime (calcium oxide) or caustic soda (sodium hydroxide), which shifts the equilibrium to release more free cyanide. 911metallurgist.com

However, the presence of zinc cyanide species can also be detrimental in other stages of gold processing, such as flotation. Zinc cyanide, particularly Zn(CN)₂, has been shown to depress the flotation of liberated gold particles. researchgate.netuq.edu.au This is due to the preferential adsorption of the zinc cyanide species onto the gold surface, which hinders the adsorption of collector agents and renders the gold surface hydrophilic. researchgate.netuq.edu.au

Key Interactions in the Zinc-Cyanide-Gold System
Process/CompoundInteractionChemical Equation/MechanismEffect on Gold
Merrill-Crowe ProcessCementation/Displacement2[Au(CN)₂]⁻ + Zn → [Zn(CN)₄]²⁻ + 2Au(s)Precipitation/Recovery collegedunia.com
Tetracyanozincate(II) ([Zn(CN)₄]²⁻)Dissolution (weak)[Zn(CN)₄]²⁻ ⇌ Zn(CN)₂ + 2CN⁻Acts as a weak gold solvent 911metallurgist.com
Zinc Cyanide (Zn(CN)₂)Surface AdsorptionPreferential adsorption on gold surfaceDepresses gold flotation researchgate.netuq.edu.au

Thallium-Gold Interactions

The presence of trace amounts of thallium(I) ions can significantly enhance the rate of gold dissolution in cyanide solutions. researchgate.netresearchgate.net This catalytic effect is attributed to the underpotential deposition (UPD) of thallium adatoms onto the gold surface. researchgate.net

The anodic dissolution of gold in cyanide can be inhibited by the formation of a passivating film, believed to be composed of species like AuCN. researchgate.net The sub-monolayer of thallium deposited on the gold surface prevents the formation of these passivating species, thereby maintaining an active surface for the cyanidation reaction to proceed. researchgate.net

Electrochemical studies have demonstrated that the addition of thallium ions greatly enhances the anodic current density, which corresponds to an improved anodic dissolution process for gold. researchgate.net The rate of gold dissolution has been observed to increase continuously with thallium concentration in the range of 10⁻⁷ to 10⁻⁴ M. researchgate.net The addition of thallium also reduces the activation energy of the gold dissolution process, suggesting a shift in the rate-controlling step from an electrochemical reaction to a diffusion-controlled process. researchgate.net

Bismuth-Gold Interactions

Similar to thallium, bismuth ions have been found to intensify the this compound leaching process. doaj.orgresearchgate.netmdpi.com The presence of bismuth can improve the efficiency of gold cyanidation by accelerating gold dissolution. doaj.orgresearchgate.net

The mechanism of this intensification involves bismuth's ability to prevent surface passivation. During cyanidation, an insoluble intermediate, AuCN, can form and deposit on the gold surface, creating a barrier that hinders further reaction between gold and cyanide. doaj.orgmdpi.com Bismuth ions promote the dissolution of this insoluble AuCN layer, likely by facilitating its prompt reaction with cyanide to form the soluble [Au(CN)₂]⁻ complex. doaj.orgmdpi.com By keeping the gold surface free of this passivation film, bismuth ensures good contact between the gold and the cyanide lixiviant. doaj.orgmdpi.com

Electrochemical analysis supports this mechanism, showing that bismuth ions increase the corrosion current and allow gold to dissolve at a lower potential. doaj.orgresearchgate.netmdpi.com Microstructure analysis of gold surfaces after leaching in the presence of bismuth reveals intensified corrosion, characterized by the formation of numerous pits, gullies, and a loose, honeycomb-like structure, which increases the reactive surface area. doaj.orgresearchgate.netmdpi.com

Catalytic Effects of Thallium and Bismuth on Gold Cyanidation
Metal IonProposed MechanismObserved Effects
Thallium (Tl⁺)Underpotential deposition on gold surface prevents formation of passivating species (e.g., AuCN). researchgate.netEnhances anodic current density; increases gold dissolution rate. researchgate.netresearchgate.net
Bismuth (Bi³⁺)Promotes dissolution of insoluble AuCN intermediate, preventing passivation film formation. doaj.orgmdpi.comIncreases corrosion current; allows dissolution at lower potential; intensifies surface corrosion. doaj.orgresearchgate.netmdpi.com

Reaction Mechanisms and Kinetics in Gold Cyanide Systems

Passivation Phenomena in Gold Cyanidation

Passivation refers to the formation of a non-reactive film on the surface of the gold, which inhibits or slows down the dissolution process. researchgate.net This phenomenon can be a significant issue in gold cyanidation, leading to lower gold recoveries.

The formation of a gold(I) cyanide (AuCN) film on the gold surface is a potential cause of passivation. researchgate.net This film can retard the anodic dissolution of gold. researchgate.net The presence of certain impurities in the ore can also contribute to passivation. For example, sulfide (B99878) minerals can react to form films on the gold surface that prevent cyanide from accessing it. uctm.edu Iron oxides, such as magnetite, have also been shown to decrease the gold leach rate, potentially through the formation of iron hydro/oxide coatings on the gold surface. researchgate.netresearchgate.net

Conversely, the presence of certain heavy metal ions, such as lead, can disrupt the formation of passive films and enhance the rate of gold dissolution. researchgate.net The passivation of gold is not just a laboratory observation but can be responsible for the slowing of gold dissolution in industrial applications. researchgate.net

Formation of Passive Films (e.g., AuCN)

Under certain conditions, particularly at high cyanide and oxygen concentrations, the rate of AuCN formation can exceed the rate at which it reacts with additional cyanide to form the soluble dicyanoaurate(I) complex (Au(CN)₂⁻). researchgate.net This imbalance leads to the precipitation and accumulation of an insoluble AuCN layer on the gold surface. saimm.co.za This passivation film acts as a barrier, blocking the active sites on the gold surface and impeding further reaction with cyanide, which slows down or stops the dissolution process. tandfonline.comuctm.edu

Role of Impurities and Activating Ions (e.g., Lead, Bismuth, Thallium) on Film Disruption

Certain heavy metal ions, when present in the cyanide solution even in small amounts, can significantly accelerate the rate of gold dissolution. tandfonline.comuctm.edu Ions such as lead(II), bismuth(III), and thallium(I) act as activating agents by preventing or disrupting the formation of the passive AuCN film. uctm.edu

The proposed mechanism for this activation involves the underpotential deposition of these metals onto the gold surface. A sub-monolayer of these metallic ions deposited on the gold disrupts the formation of the continuous, passivating AuCN layer. uctm.edu Bismuth ions, for example, can promote the dissolution of the insoluble AuCN, preventing the film from covering the gold surface and thereby maintaining contact between the gold and the cyanide solution. saimm.co.zacnfreereagent.com This process can also intensify the corrosion of the gold surface, creating pits and gullies that increase the reactive surface area. saimm.co.zacnfreereagent.com

The optimal concentration for these activating ions is crucial, as excessive amounts can have a negative effect.

Activating IonTypical Optimal Concentration RangeEffect on Gold Dissolution
Lead(II)10⁻⁶ MDisrupts AuCN film, enhancing dissolution rate. High concentrations can be detrimental.
Bismuth(III)10⁻⁵ MPrevents passivation, increases corrosion current, and intensifies anodic dissolution.
Thallium(I)10⁻⁷–10⁻⁴ MContinuously increases dissolution rate within this range.

Impact of Sulfide Minerals and Thiocyanate Formation

Sulfide minerals commonly associated with gold ores can have a detrimental effect on the cyanidation process through several mechanisms. These minerals can react with both cyanide and dissolved oxygen, leading to increased reagent consumption and reduced gold recovery. murdoch.edu.au

One major impact is the formation of thiocyanate (SCN⁻). Sulfide ions (S²⁻), released from the dissolution of sulfide minerals, react with cyanide in the presence of an oxidant like oxygen to form thiocyanate. researchgate.netmdpi.comresearchgate.net This reaction consumes free cyanide, making it unavailable for gold leaching. mdpi.comwikipedia.org

Furthermore, sulfide minerals can cause surface passivation on the gold itself. A film of metallic sulfides can precipitate on the gold surface, blocking it from the cyanide solution and inhibiting dissolution. murdoch.edu.auresearchgate.net911metallurgist.com The negative impact of various sulfide minerals on the gold dissolution rate has been observed to follow a general trend.

Table: Relative Impact of Common Sulfide Minerals on Gold Cyanidation

Sulfide Mineral Chemical Formula Impact on Gold Dissolution Rate
Realgar As₄S₄ Most Negative
Pyrrhotite (B1172379) Fe₁₋ₓS Highly Negative
Chalcopyrite CuFeS₂ Negative
Pyrite (B73398) FeS₂ Negative

Kinetics of Gold Cyanidation

The kinetics of gold cyanidation describe the rate at which gold dissolves. This rate is governed by a complex interplay of mass transport phenomena and chemical reaction rates, and it is highly dependent on the specific operating conditions of the leaching system.

Diffusion-Controlled vs. Electrochemically/Chemically Controlled Processes

Chemical/Electrochemical Control: In this scenario, the transport of reactants to the surface is rapid, and the rate is instead limited by the intrinsic speed of the surface adsorption and electron transfer (electrochemical) reactions. uctm.edumurdoch.edu.au Evidence for this includes observations where, under certain conditions (e.g., higher cyanide concentrations), the dissolution rate becomes independent of the stirring speed, which would typically enhance diffusion. murdoch.edu.auresearchgate.net

In practice, the cyanidation process often operates under a mixed-control regime, where both diffusion and surface reaction kinetics play a significant role. researchgate.net

Rate-Limiting Steps in Gold Dissolution

The specific rate-limiting step in gold dissolution is determined by the relative concentrations of cyanide and oxygen. The stoichiometry of the Elsner equation (4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH) shows a molar ratio of 8:1 for cyanide to oxygen. However, due to differences in diffusion coefficients, the critical concentration ratio of NaCN to O₂ in solution is approximately 6:1.

If [NaCN]/[O₂] > 6: The rate is limited by the diffusion of oxygen to the gold surface. This is a common scenario in many industrial operations where cyanide is in relative excess.

If [NaCN]/[O₂] < 6: The rate is limited by the diffusion of cyanide to the gold surface.

Surface Reaction Limitation: At very high concentrations of both cyanide and oxygen, where diffusion is no longer the bottleneck, the rate becomes limited by the chemical reaction at the gold surface. murdoch.edu.auresearchgate.net

Effect of Operating Conditions on Kinetics (e.g., pH, Temperature, Agitation)

The kinetics of gold dissolution are highly sensitive to the physical and chemical environment of the leaching slurry.

pH: The pH of the solution is a critical parameter. An optimal pH range of 10 to 11 is typically maintained. miningpedia.cn If the pH drops below 9.5, cyanide begins to hydrolyze, forming volatile and highly toxic hydrogen cyanide (HCN) gas, which represents a loss of reagent and a significant safety hazard. 911metallurgist.comxinhaimining.com Conversely, excessively high pH (e.g., above 12) can lead to a decrease in the dissolution rate. xinhaimining.comresearchgate.net

Temperature: Increasing the temperature generally accelerates the chemical reaction rate. miningpedia.cnmdpi.com However, this is counteracted by the fact that the solubility of oxygen in the solution decreases as the temperature rises. xinhaimining.com911metallurgist.com This creates an opposing effect, as oxygen is a crucial reactant. The interplay between these two factors often results in a maximum dissolution rate at a specific temperature, which one study identified as 85°C. 911metallurgist.com In practice, most operations are conducted at ambient temperatures (20-25°C) to avoid the costs of heating and to minimize cyanide decomposition and oxygen loss. miningpedia.cnmdpi.com911metallurgist.com

Agitation: Agitation of the slurry affects the mass transport of reactants. Increasing the stirring speed reduces the thickness of the diffusion boundary layer around the gold particles, facilitating faster transport of cyanide and oxygen to the surface. mdpi.com This leads to an increased leaching rate, particularly in systems that are diffusion-controlled. researchgate.netmdpi.com However, if the process is under chemical control, increasing agitation beyond a certain point will not increase the dissolution rate. publications.gc.ca

Table: Summary of Operating Conditions and Their Kinetic Effects

Parameter Typical Operating Range Effect on Dissolution Rate
pH 10.0 - 11.0 Maximizes rate; prevents HCN formation; very high pH can passivate gold.
Temperature Ambient (~25°C) Higher temperatures increase reaction rate but decrease O₂ solubility, leading to an optimal temperature.

| Agitation | 400 - 600 rpm | Increases mass transport of reactants, enhancing the rate in diffusion-controlled systems. |

Mechanisms of Cyanide Detoxification and Degradation

The detoxification of cyanide-containing effluents from gold processing is crucial to mitigate environmental impact. This is accomplished through various degradation pathways, primarily involving chemical oxidation to convert cyanide into less toxic compounds. The subsequent hydrolysis of the primary oxidation product, cyanate (B1221674), further breaks it down into benign substances.

Several chemical oxidants are employed for the destruction of cyanide in industrial wastewater. These processes convert free and weakly acid dissociable (WAD) cyanides into cyanate (CNO⁻), a significantly less toxic compound.

Persulfate Oxidation Persulfate (S₂O₈²⁻) is activated by heat, ultrasound, or chemical electron transfer to produce powerful radical species. The primary mechanism involves the generation of sulfate (B86663) radicals (SO₄•⁻) and, under alkaline conditions, hydroxyl radicals (HO•), which then oxidize cyanide to cyanate. mdpi.com The oxidation process involves both direct oxidation by persulfate and indirect oxidation by these generated free radicals. researchgate.netresearchgate.net

The fundamental reactions are:

Activation: S₂O₈²⁻ + activator → 2 SO₄•⁻

Radical interconversion (alkaline pH): SO₄•⁻ + OH⁻ → SO₄²⁻ + HO•

Oxidation: 2CN⁻ + S₂O₈²⁻ → 2CNO⁻ + 2SO₄²⁻

Research has shown that in some persulfate-based advanced oxidation processes, sulfate radicals (SO₄•⁻) and hydroxyl radicals (HO•) are the main oxidizing species responsible for cyanide degradation. rsc.org

Caro's Acid (Peroxymonosulfuric Acid) Caro's acid (H₂SO₅) is a powerful oxidant produced on-site by reacting concentrated hydrogen peroxide with sulfuric acid. uctm.edu911metallurgist.com It rapidly oxidizes free and WAD cyanides to cyanate without the need for a catalyst. 911metallurgist.com The reaction is typically complete within minutes. 911metallurgist.com

The process is effective over a range of pH values. As the acidic Caro's acid is added to the typically alkaline (pH > 9) cyanide effluent, the pH decreases, which can enhance the dissociation of WAD metal-cyanide complexes, making the cyanide more available for destruction. google.com

Hydrogen Peroxide Hydrogen peroxide (H₂O₂) is a widely used oxidant for cyanide detoxification. It reacts with cyanide in a single step to form the less toxic cyanate. evonik.com This reaction is often catalyzed by a soluble copper salt (e.g., copper(II) ions) to increase the reaction rate. nih.govscielo.org.za

The primary reaction is: CN⁻ + H₂O₂ → CNO⁻ + H₂O 911metallurgist.com

The process can be operated at various temperatures and pH values, though reaction rates are observed to increase with higher pH. evonik.comnih.gov

Alkaline Chlorination Alkaline chlorination is a traditional and effective method for cyanide destruction. It is a two-stage process that uses chlorine gas (Cl₂) or hypochlorite (B82951) (OCl⁻) salts under alkaline conditions (pH 10-11) to prevent the formation of highly toxic cyanogen chloride gas (CNCl). sensorex.com911metallurgist.com

Stage 1: Cyanide is oxidized to cyanogen chloride, which is then rapidly hydrolyzed to cyanate. saltcreektech.comdurpro.com CN⁻ + OCl⁻ + H₂O → CNCl + 2OH⁻ CNCl + 2OH⁻ → CNO⁻ + Cl⁻ + H₂O

Stage 2: Further addition of the oxidant at a slightly lower pH (8.5-9.0) can oxidize the cyanate to nitrogen gas and carbon dioxide. saltcreektech.comhach.com 2CNO⁻ + 3OCl⁻ + H₂O → N₂ + 2CO₂ + 3Cl⁻ + 2OH⁻

SO₂/Air Process (INCO Process) The INCO process is a widely used technology that employs a mixture of sulfur dioxide (SO₂) and air to oxidize free and WAD cyanides in the presence of a soluble copper catalyst. free.frreviewboard.ca The process is typically carried out at a controlled pH of 8.0 to 9.0. free.fr

The main oxidation reaction is: CN⁻ + SO₂ + O₂ + H₂O ---(Cu²⁺ catalyst)--> CNO⁻ + H₂SO₄ free.fr

A key advantage of this process is its ability to also remove stable iron-cyanide complexes from solution by reducing them to insoluble copper-iron-cyanide precipitates. free.fr911metallurgist.com

Oxidation MethodKey ReagentsTypical pHCatalystPrimary ProductReference
PersulfateS₂O₈²⁻AlkalineHeat, UV, UltrasoundCNO⁻ mdpi.com
Caro's AcidH₂SO₅Starts >9, dropsNone requiredCNO⁻ 911metallurgist.comgoogle.com
Hydrogen PeroxideH₂O₂AlkalineCopper (Cu²⁺)CNO⁻ nih.gov911metallurgist.com
Alkaline ChlorinationCl₂ or NaOCl10-11 (Stage 1)NoneCNO⁻ 911metallurgist.comhach.com
SO₂/Air (INCO)SO₂, Air (O₂)8.0-9.0Copper (Cu²⁺)CNO⁻ free.fr
OzoneO₃10-12UV (optional)CNO⁻ ozcon.co.ukspartanwatertreatment.com

Ozone Ozone (O₃) is a very strong oxidizing agent that effectively destroys cyanide. The process is similar to alkaline chlorination, involving a two-step reaction pathway. ozcon.co.uk

Step 1 (fast): Cyanide is oxidized to cyanate. CN⁻ + O₃ → CNO⁻ + O₂ ozcon.co.uk

Step 2 (slower): Cyanate is further oxidized to bicarbonate and nitrogen gas. 2CNO⁻ + 3O₃ + H₂O → 2HCO₃⁻ + N₂ + 3O₂ ozcon.co.uk

The reaction is typically conducted at a pH between 10 and 12. spartanwatertreatment.com While ozone can destroy most metal-cyanide complexes, very stable complexes like those of iron may require the use of ultraviolet (UV) light in conjunction with ozone to facilitate their decomposition. ozcon.co.uk911metallurgist.com

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). wikipedia.org These radicals are extremely powerful oxidants capable of degrading a wide range of contaminants, including cyanide and stable metal-cyanide complexes.

Several AOPs are relevant to cyanide detoxification:

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light results in the homolytic cleavage of the H-O bond, producing two hydroxyl radicals. mdpi.com H₂O₂ + hv (UV light) → 2 •OH

Ozone/UV: The combination of ozone and UV light also leads to the formation of hydroxyl radicals, enhancing the oxidative power of the system, which is particularly effective for destroying stable iron-cyanide complexes. ozcon.co.uk

Persulfate-based AOPs: As mentioned previously, the activation of persulfate generates sulfate radicals (SO₄•⁻). In alkaline environments, these can convert to hydroxyl radicals (HO•). mdpi.com Studies have confirmed the simultaneous generation of both SO₄•⁻ and HO• in these systems, with both contributing to cyanide degradation. researchgate.netrsc.org Research into the electrochemical activation of persulfate has identified contributions to cyanide oxidation from SO₄•⁻, superoxide radicals (O₂•⁻), and HO•. researchgate.net

The generated radicals attack the cyanide ion, initiating its oxidation to cyanate and subsequently to other products. The non-selective nature of these radicals makes AOPs effective for treating complex wastewater streams containing various forms of cyanide.

The primary product of the chemical oxidation of cyanide is cyanate (CNO⁻). While significantly less toxic than cyanide, cyanate can undergo hydrolysis in aqueous solutions to form ammonium (B1175870) (NH₄⁺) and carbonate (CO₃²⁻) or bicarbonate (HCO₃⁻) ions, which are common, naturally occurring species. evonik.comaau.dk

The kinetics of this reaction are complex and pH-dependent. aau.dk Studies using Raman spectroscopy have determined the rate constants for the reactions that occur when cyanate hydrolyzes. The initial hydrolysis of cyanate in pure water is a first-order reaction. epa.govcdnsciencepub.com

Kinetic Data for Cyanate Hydrolysis at 22°C
ReactionOrderRate Constant (k)Reference
Hydrolysis of CNO⁻ in pure waterFirst(2.67 ± 0.53) × 10⁻⁴ min⁻¹ epa.govcdnsciencepub.com
Reaction of CNO⁻ with aqueous NH₄⁺Second(4.64 ± 0.93) × 10⁻⁴ L·mol⁻¹·min⁻¹ epa.govcdnsciencepub.com

The hydrolysis process is generally slow but ensures the ultimate conversion of the cyanide-derived cyanate into simple, environmentally benign inorganic compounds. epa.gov A partial hydrolysis of ammonium cyanate to ammonium carbonate can occur simultaneously with its more well-known conversion to urea. uctm.eduresearchgate.net

Electrochemical Behavior of Gold Cyanide Systems

Electrochemistry of Gold Dissolution in Cyanide Solutions

The dissolution of gold in cyanide solutions is not a simple chemical reaction but rather an electrochemical process involving distinct anodic and cathodic reactions occurring on the gold surface. saimm.co.zamdpi.comausimm.comresearchgate.netnih.gov This process is analogous to a corrosion cell, where the gold itself acts as the electrode. 911metallurgist.com

Anodic Dissolution of Gold and Cathodic Reduction of Oxidants

The specific reactions are as follows:

Anodic Dissolution of Gold: Au + 2CN⁻ → Au(CN)₂⁻ + e⁻ saimm.co.za

Cathodic Reduction of Oxygen: O₂ + 2H₂O + 4e⁻ → 4OH⁻ ausimm.com

The stoichiometry of the anodic dissolution has been shown to be Au + 2CN⁻ = Au(CN)₂⁻ + e⁻ over a wide potential range. saimm.co.za However, the reduction of oxygen on a gold surface in a cyanide-containing electrolyte can also produce hydrogen peroxide as an intermediate species. saimm.co.zamurdoch.edu.au

Cyclic Voltammetry and Tafel Curve Analysis

Electrochemical techniques such as cyclic voltammetry (CV) and Tafel analysis are instrumental in studying the kinetics and mechanisms of gold dissolution in cyanide solutions. researchgate.netmdpi.com

Cyclic Voltammetry (CV): A cyclic voltammogram for a gold electrode in a cyanide solution typically reveals multiple anodic and cathodic peaks. researchgate.netmdpi.com These peaks correspond to different electrochemical reactions occurring at the electrode surface as the potential is varied. researchgate.net For example, a study using CV identified three distinct anodic peaks, which were attributed to the active dissolution of gold and subsequent passivation phenomena. researchgate.netmdpi.com The magnitude of these peaks is sensitive to factors like pH and cyanide concentration. csu.edu.cnresearchgate.net The appearance of multiple oxidation peaks suggests a complex dissolution process, possibly involving the formation of intermediate species or passive films on the gold surface. mdpi.com

Tafel Curve Analysis: Tafel plots, derived from polarization curves, are used to determine kinetic parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr). mdpi.commdpi.com The corrosion current density is directly related to the rate of gold dissolution. Studies have shown that the presence of certain ions, like bismuth, can shift the corrosion potential to more negative values and significantly increase the corrosion current, indicating an enhanced dissolution rate. mdpi.com Conversely, some studies suggest that in certain conditions, the intersection of Tafel curves may not perfectly predict the actual leaching rate of pure gold. researchgate.net

Table 1: Typical Anodic Peaks in Cyclic Voltammetry of Gold in Cyanide Solution
PeakApproximate Potential (V vs. SCE)Associated Reaction/Process
Anodic Peak I-0.25 to -0.3Active dissolution of gold
Anodic Peak II~0.3Oxidative dissolution
Anodic Peak III0.65 to 0.7Further oxidative dissolution

Note: The exact potentials and interpretations can vary based on experimental conditions such as cyanide concentration, pH, and scan rate. mdpi.com

Role of Gold Surface Characteristics in Electrochemical Reactions

The characteristics of the gold surface play a crucial role in the electrochemical dissolution process. ausimm.comresearchgate.net The presence of surface defects, impurities, and passive films can significantly influence the reaction kinetics. saimm.co.zautexas.edu

A passive film, believed to be a basic cyanide compound, can form on the gold surface, inhibiting both the anodic dissolution of gold and the cathodic reduction of oxygen. ausimm.com The formation and breakdown of such passive layers are key to understanding the active-passive behavior observed in electrochemical studies. csu.edu.cn Some research suggests that pure gold dissolves very slowly in highly pure cyanide solutions due to the formation of a stable AuCN film, and that impurities can accelerate this dissolution. researchgate.net

The presence of certain heavy metal ions, such as lead, thallium, and mercury, can have a catalytic effect on gold dissolution by preventing the formation of passivating films. mdpi.comresearchgate.net Conversely, some sulfide (B99878) minerals can have a negative impact on the dissolution rate. collectionscanada.gc.ca The surface morphology itself, including the presence of etch pits, is a direct consequence of the dissolution process and can be visualized using techniques like scanning tunneling microscopy. utexas.edu The interaction between gold and associated minerals in an ore can also lead to galvanic effects that either enhance or hinder the dissolution rate. nih.gov

Electrodeposition and Electrowinning of Gold from Cyanide Solutions

Electrodeposition, or electrowinning, is a critical process for recovering gold from pregnant cyanide leach solutions. 911metallurgist.com It involves the cathodic deposition of metallic gold from the stable aurocyanide complex. ncl.ac.uk

Mechanisms of Gold Electrodeposition

Au(CN)₂⁻ + e⁻ → Au + 2CN⁻

However, the actual mechanism can be more complex, potentially involving intermediate steps and adsorption phenomena on the cathode surface. ijpcbs.com Studies have proposed different mechanisms, including a direct discharge of the complex ion and an adsorption-based mechanism where an intermediate species is first adsorbed onto the electrode surface before being reduced. ijpcbs.com The efficiency and quality of the gold deposit are influenced by factors such as current density, temperature, pH, and the presence of additives in the electrolyte. ijpcbs.comscientific.net

Table 2: Proposed Mechanisms for Gold Electrodeposition from Cyanide Solution
MechanismDescription
Direct DischargeThe aurocyanide complex ion is directly reduced to metallic gold at the cathode surface.
Adsorption MechanismAn intermediate species, such as (AuCN)ads, is first adsorbed onto the cathode and then reduced to gold. ijpcbs.com

Co-deposition of Gold with Other Metals (e.g., Copper)

Gold ores often contain other metals, such as copper, which can also be leached into the cyanide solution. murdoch.edu.au During electrowinning, these metals can co-deposit with gold, leading to an impure product that requires further refining. 911metallurgist.commurdoch.edu.au The co-deposition of copper is a significant challenge in the processing of copper-gold ores. murdoch.edu.au

The extent of copper co-deposition is influenced by several factors, including the relative concentrations of gold and copper in the electrolyte, the free cyanide concentration, pH, and temperature. murdoch.edu.au By carefully controlling these parameters, it is possible to minimize the amount of copper that deposits with the gold. murdoch.edu.auusm.my For example, higher free cyanide concentrations and specific pH ranges can favor the selective deposition of gold over copper. usm.my

Techniques such as pulsed potential or square wave electrolysis have been investigated to improve the selectivity of gold and silver deposition from copper-bearing cyanide solutions. 911metallurgist.com These methods exploit the different dissolution kinetics of the metals, where copper may redissolve during certain phases of the applied potential waveform, resulting in a product enriched in precious metals. 911metallurgist.commurdoch.edu.au In some cases, the co-deposition of gold and copper is intentional, as in the production of gold alloys. google.com

Influence of Cathode Materials and Design on Recovery Efficiency

The efficiency of gold recovery from cyanide solutions via electrowinning is critically dependent on the choice of cathode material and its physical design. The primary goal in cathode selection is to maximize the rate of the gold deposition reaction, which involves the reduction of the gold cyanide complex, Au(CN)₂⁻, to metallic gold. This process is largely controlled by mass transport, meaning the rate at which gold ions travel from the bulk solution to the cathode surface. Consequently, cathode materials with high surface area and designs that promote effective electrolyte circulation are paramount for high recovery efficiency, especially from dilute solutions.

Research has consistently shown that three-dimensional (3D) cathodes outperform traditional two-dimensional (2D) plate cathodes. researchgate.net The intricate, porous structure of 3D cathodes provides a vast surface area for the electrochemical reaction to occur, which is essential for treating large volumes of solution and achieving low residual gold concentrations. sqspcdn.com

Commonly studied and utilized cathode materials include:

Steel Wool: Both mild steel and stainless steel wool are frequently used due to their low cost and high surface area. 911metallurgist.com Steel wool cathodes are packed into cartridges, allowing the pregnant solution to flow through. Studies comparing mild steel wool and stainless steel mesh have been conducted to optimize performance in cells designed to increase mass transport. scribd.com While effective, the deposition can sometimes be non-uniform, and removal of the plated gold can be challenging.

Porous Graphite (B72142) and Carbon Felt: These materials offer a large, conductive surface area and are chemically stable in cyanide solutions. researchgate.netusm.my Carbon felt, in particular, has demonstrated high loading capacity, with the ability to hold a significant mass of gold per unit volume of the cathode material. researchgate.net

Reticulated Vitreous Carbon (RVC): RVC is a foam-like, glassy carbon material with a very high porosity and surface area. It is considered a superior cathode material for gold electrowinning. capes.gov.bruni.lu Studies have demonstrated that activated RVC cathodes can recover over 99% of gold from a cyanide solution in as little as one hour. researchgate.netnih.gov Its open-pore structure facilitates excellent electrolyte flow, minimizing mass transport limitations. capes.gov.br

Other Materials: Researchers have also investigated copper plates, lead sheets, and various metal foams. 911metallurgist.comcapes.gov.brmdpi.com The choice often depends on factors like the presence of other metals in the solution, such as copper, which can co-deposit and affect the purity of the final gold product and the current efficiency. saimm.co.za

The design of the electrolytic cell itself is intrinsically linked to cathode performance. Modern cell designs, such as the Zadra cell and its modifications, or the RenoCell®, are engineered to maximize the interaction between the electrolyte and the high-surface-area cathode. scribd.comsqspcdn.com Features like electrolyte recirculation are often incorporated to enhance the transport of Au(CN)₂⁻ ions to the cathode surface, further boosting recovery rates. researchgate.net

Cathode MaterialTypeReported Gold Recovery EfficiencyTimeReference
Activated Reticulated Vitreous Carbon (RVC)3D> 99%1 hour researchgate.net
Non-Activated Reticulated Vitreous Carbon (RVC)3D> 99%6 hours usm.my
Porous Graphite (PG)3D59%1.5 hours researchgate.net
Stainless Steel2D/3D (wool/mesh)53%1.5 hours researchgate.net
Copper2D (plate)43%1.5 hours researchgate.net
Steel Wool3DCommonly used commercially, effective in removing gold, silver, and mercury. 911metallurgist.com

Electrochemical Approaches to Cyanide Detoxification

Following gold recovery, the barren cyanide solution remains highly toxic and requires treatment before discharge or disposal. Electrochemical oxidation presents a robust alternative to conventional chemical detoxification methods. These processes aim to convert free and complexed cyanide into less toxic compounds, primarily cyanate (B1221674) (CNO⁻), which is approximately 1,000 times less toxic and can be further hydrolyzed to ammonia (B1221849) and carbonate. researchgate.net The main electrochemical methods include direct oxidation, indirect oxidation, and electrochlorination. ca.gov

Direct Electrochemical Oxidation: In this process, cyanide ions are oxidized directly at the anode surface. The reaction proceeds as follows: CN⁻ + 2OH⁻ → CNO⁻ + H₂O + 2e⁻ ca.gov

This method is generally more effective for solutions with higher cyanide concentrations (e.g., above 1,000 ppm). eafit.edu.co At lower concentrations, the process becomes inefficient due to mass transport limitations of the cyanide ions to the anode surface. academicjournals.org

Indirect Electrochemical Oxidation & Electrochlorination: To overcome the limitations of direct oxidation with dilute solutions, a mediator can be added to the electrolyte, most commonly sodium chloride (NaCl). This leads to an indirect oxidation process known as electrochlorination. ca.govtandfonline.com

At the anode, chloride ions are oxidized to produce chlorine gas (Cl₂), which then hydrolyzes to form hypochlorous acid (HOCl) and hypochlorite (B82951) ions (OCl⁻), powerful oxidizing agents. core.ac.uk These species then rapidly oxidize the cyanide in the bulk solution.

The key reactions are:

Anode: 2Cl⁻ → Cl₂ + 2e⁻ ca.gov

In Solution: Cl₂ + H₂O ↔ HOCl + H⁺ + Cl⁻

Oxidation of Cyanide: CN⁻ + OCl⁻ → CNO⁻ + Cl⁻ researchgate.net

This indirect pathway is highly efficient for destroying cyanide even at low concentrations. researchgate.net Research has shown that electrochlorination can reduce total cyanide concentrations from several hundred ppm to below 10 ppm. core.ac.uk One study demonstrated a reduction from 150.33 mg/L to 1.20 mg/L, achieving a 99.2% removal efficiency. researchgate.net The process is influenced by parameters such as current density, pH, and chloride concentration. academicjournals.orgelectrochemsci.org An alkaline pH (typically above 11) is maintained to prevent the formation of toxic hydrogen cyanide gas. academicjournals.org

Electrochemical MethodKey PrincipleTypical ApplicationReported EfficiencyReference
Direct OxidationDirect electron transfer from CN⁻ at the anode.Concentrated cyanide solutions (>1000 ppm).Becomes inefficient at low concentrations. eafit.edu.co
Indirect Oxidation (Electrochlorination)In-situ generation of hypochlorite (OCl⁻) from added NaCl to oxidize CN⁻.Dilute and concentrated cyanide solutions.Can reduce CN⁻ from >100 mg/L to < 2 mg/L (>99% removal). researchgate.net
Peroxide Assisted Electro-oxidationUse of hydrogen peroxide as an oxidizing agent in conjunction with an electric current.Wastewater with cyanide and other organics.100% cyanide removal reported in 150 minutes under optimal conditions. iwaponline.com

Advanced Applications and Material Science of Gold Cyanide

Gold Cyanide as Precursors for Nanomaterial Synthesis

This compound serves as a crucial precursor for the synthesis of gold-based nanomaterials, particularly one-dimensional nanostructures like nanowires. Its chemical characteristics allow for precise control over the growth and morphology of these materials, which are of significant interest for their unique electronic and optical properties.

Electrochemical deposition is a widely utilized method for the fabrication of gold nanowires, and this compound-based electrolytes play a significant role in this process. In this technique, a template, often an ion-track etched polymer membrane or anodic aluminum oxide, containing nano-sized cylindrical pores is used. A conductive layer is sputtered onto one side of the template to act as a cathode. The template is then submerged in an electroplating bath containing a gold salt, such as potassium this compound. By applying a specific voltage, gold ions are reduced and deposited within the nanopores, forming nanowires.

The composition of the electrolyte, particularly the use of a this compound complex, is a determining factor for the crystallinity of the resulting nanowires. ntmdt-si.comresearchgate.net Research has shown that this compound solutions are favorable for the growth of single-crystal gold nanowires. ntmdt-si.com This is in contrast to other electrolytes like gold sulfite (B76179), which tend to produce polycrystalline structures under similar conditions. ntmdt-si.com The stability of the this compound complex, [Au(CN)₂]⁻, is higher than that of the gold sulfite complex, which is believed to contribute to the formation of more ordered, single-crystal structures. researchgate.net

The deposition parameters, including applied voltage, temperature, and the presence of additives, are meticulously controlled to influence the growth rate, dimensions, and morphology of the nanowires. For instance, single-crystalline gold nanowires have been successfully synthesized from cyanide electrolytes at temperatures between 50 and 65 °C using both direct current and reverse pulse current deposition. ntmdt-si.com

The ability to control the crystallinity and crystallographic orientation of gold nanowires is paramount, as these properties dictate their mechanical, electrical, and optical behaviors. The use of this compound in electrodeposition baths offers a pathway to achieving such control.

Systematic variation of deposition conditions in a cyanide-based electrolyte allows for the fabrication of both polycrystalline and single-crystalline wires with diameters ranging from 20 to 100 nm. ntmdt-si.com A key finding is that a this compound solution favors the growth of single crystals, which exhibit a preferred uni-marburg.de orientation. ntmdt-si.com In contrast, gold sulfite electrolytes typically result in polycrystalline nanowires with a weak pnas.org preferred orientation. ntmdt-si.com

The applied voltage during electrodeposition from a cyanide bath has a direct impact on the texture of the nanowires. For example, single-crystalline gold nanowires with a strong uni-marburg.de texture were fabricated using a cyanide electrolyte at a constant voltage of -1.2 V and a temperature of 65 °C. nih.gov A decrease in the texture was observed as the applied voltage was increased. nih.gov This is because at higher voltages, more nucleation events are promoted, leading to the formation of new grains and a more polycrystalline structure. nih.gov

The following table summarizes the influence of the electrolyte and deposition parameters on the crystallinity of gold nanowires as reported in a comparative study.

Electrolyte TypeTemperature (°C)Deposition MethodResulting Crystalline StructurePreferred OrientationReference
Potassium Dicyanoaurate(I)50–65DC & Reverse PulseSingle-crystalline uni-marburg.de ntmdt-si.comresearchgate.net
Ammonium (B1175870) Gold(I) Sulfite50–65DC & Reverse PulsePolycrystalline- ntmdt-si.comresearchgate.net
Sodium Disulfitoaurate(I)50–55DCPolycrystallineWeak pnas.org ntmdt-si.comresearchgate.net

Table 1: Influence of Electrolyte Composition on Gold Nanowire Crystallinity.

A novel approach for the synthesis of gold(I) cyanide (AuCN) nanowires involves an autocatalytic growth mechanism. researchgate.netgoogle.comnmfrc.org This method utilizes dislocations in a plastically deformed gold-silver (Au-Ag) alloy as catalytic centers for the nucleation and growth of single-crystal AuCN nanowires. researchgate.netgoogle.comnmfrc.org

The process is initiated during the selective dealloying of silver from the Au-Ag alloy in a cyanide solution. researchgate.net The dislocation outcrops on the surface of the alloy are more chemically reactive, providing loosely bonded gold atoms that act as catalysts. researchgate.netgoogle.comnmfrc.org These gold atoms react with cyanide ions in the solution to form AuCN complexes. These complexes then assemble into AuCN nuclei at the dislocation sites. researchgate.netnmfrc.org

The growth of the nanowires proceeds in a layer-by-layer fashion, extending one-dimensionally along the dislocation lines. researchgate.netgoogle.com This templated growth allows for control over the direction, shape, and morphology of the nanowires, which is governed by the slip system of the original alloy. researchgate.net A critical dislocation density is required for the continuous growth of these nanowires. google.com This autocatalytic method provides a unique route for producing inorganic semiconducting nanowires directly on a metallic substrate. researchgate.netgoogle.comnmfrc.org

ParameterObservationSignificanceReference
Initiation Site Dislocation outcrops on a deformed Au-Ag alloy surface.Provides catalytic centers for AuCN nucleation. researchgate.netgoogle.comnmfrc.org
Growth Mechanism Autocatalytic, layer-by-layer 1D growth along dislocation lines.Enables templated synthesis of single-crystal nanowires. researchgate.netgoogle.com
Controlling Factor Dislocation density in the parent alloy.A critical density is necessary for continuous nanowire growth. google.com
Resulting Material Single-crystal, semiconducting Gold(I) cyanide nanowires.Offers a novel route to producing functional inorganic nanowires. researchgate.netgoogle.comnmfrc.org

Table 2: Key Aspects of Autocatalytic Gold(I) Cyanide Nanowire Growth.

Role in Electroplating and Surface Modification

This compound has been a cornerstone of the electroplating industry for decades, valued for its effectiveness in producing high-quality gold coatings. Its role is evolving with the advent of new technologies and a growing emphasis on environmentally friendly processes.

In gold electroplating, maintaining the concentration of gold in the plating bath is crucial for consistent and high-quality deposition. This compound (AuCN) is used as a replenishing salt to maintain the gold content in plating solutions. 911metallurgist.com Although AuCN is insoluble in water, it readily dissolves in solutions containing free cyanide ions, such as those found in many gold plating baths, through the formation of the soluble dicyanoaurate(I) ion, [Au(CN)₂]⁻. 911metallurgist.com

A common method for replenishment involves circulating the plating solution through a vessel containing AuCN, often in pellet form. 911metallurgist.com The free cyanide ions generated during the plating process react with the solid AuCN to replenish the gold in the bath. 911metallurgist.com This method offers the advantage of not introducing additional alkali metal cations, such as potassium, into the bath, which can accumulate and lead to the crystallization of salts, negatively affecting the plating process. 911metallurgist.com This self-regulating aspect helps to maintain the electrolyte balance and pH of the plating solution. 911metallurgist.com

While cyanide-based electrolytes have been the industry standard, there is a significant and growing trend towards the development and adoption of cyanide-free gold electroplating solutions. This shift is driven by the need for more environmentally friendly and safer industrial processes.

Traditional cyanide baths are being replaced by electrolytes based on alternative complexing agents. Some of the most promising cyanide-free systems include those based on:

Sulfite: Gold sulfite baths are one of the most common non-cyanide alternatives. google.compmarketresearch.com They can produce smooth, bright, and ductile pure gold deposits. pmarketresearch.com

Thiosulfate (B1220275): Gold thiosulfate complexes are also being explored as a replacement for this compound.

Organic Compounds: A variety of organic ligands are being investigated to create stable, cyanide-free gold electrolytes.

The performance of these cyanide-free baths is continually improving, with some modern formulations achieving purity and deposition rates comparable to or even exceeding those of traditional cyanide baths. For example, some sulfite-based baths can achieve 99.97% purity with deposition rates of 8-12 µm/hr. However, challenges related to the stability of some cyanide-free electrolytes remain an active area of research. pmarketresearch.com

Electrolyte BaseKey FeaturesPerformance AspectsReference
Cyanide Traditional industry standard, high stability.Effective for high-purity, uniform coatings. pmarketresearch.com
Sulfite Common cyanide-free alternative.Can produce bright, ductile deposits; some formulations achieve high deposition rates (8-12 µm/hr). google.compmarketresearch.com
Thiosulfate Emerging cyanide-free option.Potential replacement for cyanide, research ongoing.
Organic Complexes Wide variety of potential ligands.Performance varies, stability is a key research focus. pmarketresearch.com

Table 3: Comparison of Cyanide and Cyanide-Free Gold Electroplating Electrolytes.

This compound Complexes in Biomedical Research (e.g., Anticancer Metallodrugs)

The exploration of metal-based drugs in cancer therapy has expanded significantly beyond the well-established platinum compounds. rsc.orgnih.gov Gold complexes, in particular, have garnered substantial attention for their potent antiproliferative activities and novel mechanisms of action that differ from traditional chemotherapeutics. rsc.orguky.edu Historically, the biological properties of gold compounds were recognized with potassium dicyanoaurate(I), K[Au(CN)₂], for its bacteriostatic effects. frontiersin.orgnih.gov This early discovery paved the way for investigating a wide array of gold-based molecules, including this compound complexes, as potential anticancer metallodrugs. researchgate.net

Gold(I) and gold(III) complexes are the primary focus of this research, with the cyanide ligand playing a crucial role in the structure and stability of these compounds. rsc.orgcancer-rnr.eu Unlike platinum drugs, which primarily target DNA, many gold complexes exert their cytotoxic effects by targeting proteins, particularly the seleno-cysteine-containing enzyme thioredoxin reductase (TrxR). rsc.orgmdpi.comscispace.com Inhibition of TrxR, an essential component of the cellular antioxidant system, leads to an increase in reactive oxygen species (ROS), disruption of mitochondrial function, and ultimately, apoptosis (programmed cell death). rsc.orguky.edu

Detailed Research Findings

Research into this compound complexes has yielded several classes of compounds with significant anticancer potential. These include N-heterocyclic carbene (NHC)-gold(I) cyanide complexes, bimetallic dicyanoaurate(I) coordination compounds, and innovative gold(III)-tetracyanide derivatives.

N-Heterocyclic Carbene (NHC)-Gold(I) Cyanide Complexes:

N-heterocyclic carbenes (NHCs) are highly effective stabilizing ligands for gold(I) centers, creating robust complexes with promising pharmacological profiles. rsc.orgmdpi.com Studies have shown that substituting other ligands with cyanide can modulate the biological activity of these complexes. For instance, a series of (NHC)-Au(I) complexes were synthesized and tested against various cancer cell lines. The cyanide-ligated complex, (1,3-Dibenzyl-4,5-diphenylimidazol-2-ylidene)gold(I) cyanide, demonstrated notable cytotoxic activity. mdpi.com Research on related dithiocarbamate (B8719985) complexes, which also feature a strong bond to the gold center, showed potent, nanomolar activity against multidrug-resistant breast cancer cells. mdpi.com

Interactive Table: Cytotoxicity of NHC-Gold(I) Complexes (Note: Data for complex with cyanide ligand (2) and a highly active related dithiocarbamate complex (3) are shown for comparison of activity levels.)

Compound ID Complex Cancer Cell Line IC₅₀ (µM)
2 (1,3-Dibenzyl-4,5-diphenylimidazol-2-ylidene)gold(I) cyanide HCT-116wt (Colon Carcinoma) 4.3 ± 0.3
HCT-116⁻/⁻ (Colon Carcinoma) 5.2 ± 0.4
MCF-7topo (Breast Cancer) 2.7 ± 0.2
3 (1,3-Dibenzyl-4,5-diphenylimidazol-2-ylidene)gold(I) diethyldithiocarbamate HCT-116wt (Colon Carcinoma) 1.5 ± 0.1
HCT-116⁻/⁻ (Colon Carcinoma) 1.6 ± 0.1

Source: Adapted from research findings on novel NHC-gold(I) complexes. mdpi.com

Dicyanoaurate(I)-Based Coordination Compounds:

Another promising avenue involves the use of the dicyanoaurate(I) anion, [Au(CN)₂]⁻, as a building block for larger, bimetallic coordination polymers. Researchers have synthesized novel cyanide-bridged compounds by reacting [Au(CN)₂]⁻ with transition metal complexes containing ligands like N,N-bis(2-hydroxyethyl)ethylene diamine (bishydeten). researchgate.net These compounds have shown potent, dose-dependent inhibition of cancer cell growth, with IC₅₀ values in the low micromolar range. researchgate.net Mechanistic studies suggest these complexes inhibit cell migration and can interact strongly with macromolecules like DNA and proteins, though they did not inhibit topoisomerase I in one study. researchgate.netresearchgate.net

Interactive Table: Antiproliferative Activity of a Cyanide-Bridged Cu-Au Complex | Complex | Cancer Cell Line | IC₅₀ (µM) | | :--- | :--- | :--- | :--- | | [{CuII(edbea)}₂{Au(μ-CN)₂}₄]n | HeLa (Cervical Cancer) | ~0.3 | | | C6 (Rat Glioma) | ~0.3 | | | Vero (Healthy Kidney Cells) | >1.0 |

Source: Adapted from studies on bimetallic cyanido complexes. researchgate.net (Note: edbea = 2,2′-(ethylenedioxy)bis(ethylamine))

Gold(III) Cyanide Complexes:

Gold(III) complexes are also under investigation due to their square-planar geometry, which is isoelectronic and isostructural with platinum(II) drugs like cisplatin. cancer-rnr.euresearchgate.net However, the instability of many gold(III) compounds in physiological conditions has been a challenge. cancer-rnr.eu A novel, stable gold(III) complex, TGS121, with the proposed formula [Au(CN)₄]₂·(ClO₂)Na, has been synthesized and evaluated. cancer-rnr.eu This complex demonstrated significant and selective antiproliferative properties against Ha-Ras-transfected malignant fibroblasts compared to their normal counterparts. The proposed mechanism for TGS121 involves multiple interactions, including the cyanide groups targeting thioredoxin and the gold centers potentially interacting with kinases in signaling pathways. cancer-rnr.eu

Interactive Table: Selective Cytotoxicity of TGS121 | Cell Line | Cell Type | IC₅₀ (µg/mL) | | :--- | :--- | :--- | :--- | | Parental Fibroblasts | Normal | 1.8 | | Ha-Ras-Transfected Fibroblasts | Malignant | 0.4 |

Source: Adapted from research on innovative gold(III) cyanide complexes. cancer-rnr.eu

Environmental Fate and Transport of this compound Species

The environmental behavior of this compound is dictated by a complex interplay of chemical, physical, and biological factors. Once released into the environment, its mobility, persistence, and toxicity are largely governed by its speciation in aqueous systems and the available degradation pathways.

In aqueous environments, cyanide exists in various forms, each with distinct chemical properties and toxicological profiles. The term "total cyanide" encompasses all cyanide-containing compounds, which can be broadly categorized as free cyanide, weak acid dissociable (WAD) cyanide, and strong acid dissociable (SAD) cyanide.

Free Cyanide : This is the most toxic form of cyanide and consists of the cyanide ion (CN⁻) and hydrogen cyanide (HCN). epa.gov The equilibrium between these two species is highly dependent on the pH of the water. In acidic to neutral conditions (low pH), the highly volatile and toxic hydrogen cyanide (HCN) is the dominant form. olympianwatertesting.com As the pH increases to more alkaline conditions, the cyanide ion (CN⁻) becomes the predominant species. olympianwatertesting.comcyanidecode.org At a pH of approximately 9.3 to 9.5, HCN and CN⁻ are present in equal amounts. cyanidecode.org

Weak Acid Dissociable (WAD) Cyanides : These are metal-cyanide complexes that can dissociate and release free cyanide under mildly acidic conditions. researchgate.net This category includes complexes with metals such as cadmium, copper, and zinc. cyanidecode.org While less toxic than free cyanide, their ability to release the highly toxic HCN or CN⁻ poses a significant environmental risk. nih.gov

Strong Acid Dissociable (SAD) Cyanides : These are highly stable metal-cyanide complexes, such as those formed with iron (ferrocyanides and ferricyanides), cobalt, and gold itself. cyanidecode.orgresearchgate.net These complexes are less prone to dissociation and are therefore less toxic. However, they can decompose and release free cyanide when exposed to ultraviolet (UV) light, such as from direct sunlight. cyanidecode.orgwaterquality.gov.au

The following interactive table illustrates the relationship between pH and the speciation of free cyanide at 25°C.

pH% as HCN% as CN⁻
6.099.950.05
7.099.520.48
8.095.454.55
9.068.4931.51
9.350.0050.00
10.016.9583.05
11.01.8898.12

This table demonstrates that as the pH of the water increases, the equilibrium shifts from the more volatile hydrogen cyanide (HCN) to the cyanide ion (CN⁻).

Once in the environment, this compound and its related species can undergo degradation through several natural pathways:

Volatilization : Hydrogen cyanide (HCN) is a volatile compound, and a significant pathway for cyanide removal from surface waters is its volatilization into the atmosphere, particularly at lower pH levels. mcmaster.ca

Photodegradation : Exposure to sunlight can break down even stable iron-cyanide complexes, releasing free cyanide which can then undergo further degradation. waterquality.gov.au

Oxidation : Free cyanide can be oxidized to the much less toxic cyanate (B1221674) (CNO⁻), which can then further hydrolyze to ammonia (B1221849) and carbonate. wikipedia.org

Biodegradation : Certain microorganisms have the metabolic capability to break down cyanide. nih.govmdpi.com These cyanotrophic bacteria can use cyanide as a source of carbon and nitrogen, converting it into less harmful substances like ammonia and carbon dioxide. mdpi.com This natural attenuation process can be a significant factor in the long-term remediation of cyanide-contaminated sites. nih.gov

Cyanide from gold mining operations can have severe impacts on both groundwater and surface water resources. Spills and seepage from tailings dams can introduce high concentrations of cyanide and metal-cyanide complexes into the surrounding environment. earthworks.org

While cyanide can break down relatively quickly in surface waters exposed to sunlight and air, its persistence in groundwater can be much longer, potentially contaminating aquifers used for drinking water. earthworks.org Residual cyanide in mine tailings can lead to the persistent release of toxic metals into both groundwater and surface water systems. wikipedia.org The infiltration of cyanide-contaminated water can also impact hydrologically connected streams, with effects observed long after mining operations have ceased. earthworks.org In arid regions, while factors like high evaporation rates and deep water tables may limit groundwater contamination, the potential for pollution remains a significant concern, especially following rainfall events that can cause percolation through tailings. researchgate.net

Cyanide is highly toxic to a wide range of organisms, with aquatic life being particularly vulnerable. europa.eu

Aquatic Biota : Fish are among the most sensitive aquatic organisms to cyanide poisoning. nih.govsemanticscholar.org Free cyanide concentrations as low as 5 µg/L can have adverse effects on fish reproduction and swimming, while concentrations above 20 µg/L can cause high mortality. europa.eunih.govsemanticscholar.org Cyanide exerts its toxic effect by inhibiting cellular respiration. waterquality.gov.au The toxicity of cyanide in aquatic environments is primarily attributed to free cyanide (HCN and CN⁻). epa.govnih.gov

Wildlife : Tailings ponds and other water bodies at mine sites containing cyanide solutions pose a significant hazard to wildlife, especially birds and bats that may mistake them for safe water sources. nih.govsemanticscholar.org Ingestion of cyanide-contaminated water can lead to rapid poisoning and death. nih.gov Numerous instances of mass mortality of birds and other wildlife have been documented at gold mining sites due to cyanide exposure. nih.govumbreitkatalog.de The formation of copper-cyanide complexes, in particular, has been linked to increased toxicity and wildlife deaths at mines processing copper-gold ores. nih.gov

Chemical Detoxification Methods for this compound Residues and Effluents

Due to the significant environmental risks associated with this compound, various chemical detoxification methods have been developed to treat residues and effluents from mining operations. These methods aim to convert toxic cyanide species into less harmful compounds.

Common chemical treatments include alkaline chlorination, the SO₂/Air process (INCO process), and oxidation using hydrogen peroxide. mdpi.com These processes work to oxidize cyanide to the less toxic cyanate. wikipedia.org

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mdpi.com In the context of this compound remediation, AOPs offer a powerful means of destroying cyanide complexes.

AOPs for cyanide detoxification often involve the use of strong oxidants like ozone (O₃), hydrogen peroxide (H₂O₂), and persulfate (S₂O₈²⁻), often in combination with catalysts or ultraviolet (UV) radiation. mdpi.commdpi.com

Hydrogen Peroxide (H₂O₂) : The use of hydrogen peroxide, often catalyzed by copper ions, is a common method for cyanide destruction. researchgate.net The process is effective at alkaline pH levels. researchgate.net Combining H₂O₂ with UV radiation can enhance the generation of highly reactive hydroxyl radicals, accelerating the degradation of free cyanide. mdpi.com Studies have shown that this UV/H₂O₂ process can achieve over 98% removal of cyanide from both low and high concentration effluents. mdpi.com

Ozone (O₃) : Ozonation is another effective AOP for cyanide destruction. It can rapidly and completely decompose both simple and complex cyanides. publications.gc.ca The efficiency of ozonation can be increased at higher pH levels and through the use of catalysts. publications.gc.ca

Persulfate (S₂O₈²⁻) : Persulfate-based AOPs can effectively remove cyanide from this compound residues. mdpi.com Activation of persulfate by heat or ultrasound can generate sulfate (B86663) (SO₄·⁻) and hydroxyl (HO·) radicals, which are powerful oxidizing agents for cyanide. mdpi.com Research has demonstrated that an ultrasonic-activated persulfate process can significantly increase cyanide removal efficiency, achieving levels that meet regulatory standards. mdpi.com

The following table provides a summary of research findings on the efficiency of different AOPs for cyanide removal.

Advanced Oxidation ProcessTarget Cyanide SpeciesKey ParametersReported Removal Efficiency
UV/H₂O₂Free Cyanide1:1 stoichiometric ratio of CN⁻:H₂O₂>98%
Persulfate (Heat Activated)Cyanide in Residue2.0 wt.% K₂S₂O₈, pH 10.0, 60°C62.18%
Persulfate (Ultrasonic Activated)Cyanide in Residue2.0 wt.% K₂S₂O₈, pH 10.0, 100% ultrasonic power74.76%

This table summarizes the effectiveness of different Advanced Oxidation Processes in removing cyanide under specific experimental conditions as reported in scientific literature.

Environmental Considerations and Remediation Strategies for Gold Cyanide

The widespread use of cyanide in gold extraction necessitates robust environmental management and remediation strategies to mitigate the risks associated with its toxicity. Various chemical, physical, and biological methods have been developed to treat cyanide-containing effluents from mining operations, aiming to convert toxic cyanide species into less harmful compounds before discharge. This section details several prominent chemical oxidation and complexation methods, as well as physical and biological treatment approaches for cyanide removal.

Analytical Chemistry of Gold Cyanide Species

Quantification of Gold and Cyanide in Gold Cyanide Solutions

The methodologies for quantifying gold and cyanide in solutions are diverse, each with its specific applications, advantages, and limitations. These techniques are crucial for process control, efficiency optimization, and environmental monitoring.

Spectrophotometric methods are widely employed for the determination of gold in cyanide solutions due to their accuracy and sensitivity.

Atomic Absorption (AA) Spectrometry: Flame Atomic Absorption Spectrometry (FAAS) is a standard method for quantifying gold in ore processing cyanide solutions. infinitalab.comastm.org This technique involves the direct aspiration of the sample solution into a flame, where the gold atoms are atomized and absorb light at a characteristic wavelength (typically 242.8 nm). antpedia.com The amount of light absorbed is directly proportional to the concentration of gold in the sample. The ASTM E1600 standard test method outlines the procedure for determining gold in the range of 0.3 to 10.0 µg/mL. astm.org For lower concentrations, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used, with a detection range of 0.001 to 0.500 µg/mL. antpedia.com To overcome interferences from other elements commonly found in these solutions, instrumental background correction is necessary. antpedia.com

Table 1: Atomic Absorption Methods for Gold in Cyanide Solutions

Method Application Range (µg/mL) Key Features
Flame Atomic Absorption Spectrometry (FAAS) 0.300 to 10.0 Direct aspiration, requires background correction. antpedia.com

This table provides a summary of common atomic absorption methods used for gold analysis in cyanide solutions.

UV-Visible (UV-VIS) Spectroscopy: UV-VIS spectroscopy is utilized to identify and characterize metal-cyanide complexes in solution. irispublishers.com Different metal-cyanide complexes absorb light at specific wavelengths, allowing for their identification. For instance, the formation of various metal-cyanide complexes, including those of gold, can be observed by analyzing the UV-Vis spectra of the solution. irispublishers.com This technique can also be used for the quantitative determination of cyanide after its conversion to a colored complex, such as ferric-thiocyanate, which has a measurable absorbance at a specific wavelength. razi.ac.ir Colorimetric methods based on the interaction of cyanide with gold nanoparticles have also been developed, where changes in the Localized Surface Plasmon Resonance (LSPR) band of the nanoparticles are correlated with the cyanide concentration. rsc.org

Electrochemical techniques offer alternative approaches for the analysis of gold and cyanide. These methods are based on measuring the electrical properties of the solution, such as potential or current.

Potentiometry and Voltammetry: Cyclic voltammetry and other potentiodynamic techniques are used to study the electrochemical behavior of gold in cyanide solutions, including its passivation. researchgate.net Potentiometric titration, using a silver ion-selective electrode, can determine the concentration of aurocyanide by titrating with a standard silver nitrate (B79036) solution. osti.gov This method can also be used to sequentially determine free cyanide and aurocyanide. osti.gov Amperometry, which measures the current resulting from the electrochemical oxidation or reduction of an analyte, provides a method for determining free cyanide concentration. saimm.org.za The current generated is directly proportional to the cyanide concentration under controlled conditions. saimm.org.za

Chromatographic methods are powerful for separating and quantifying different species in a complex solution.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound solutions. It can be coupled with various detectors, such as UV-VIS or ICP-MS, for sensitive and selective detection. murdoch.edu.auresearchgate.net Ion-pair reversed-phase HPLC can separate different gold complexes, such as gold(I)-cyanide, from other species in the solution. researchgate.net This allows for the speciation of gold, which is crucial for understanding its transport and fate in environmental and industrial systems. researchgate.net HPLC methods have been developed for the simultaneous determination of gold and available cyanide in cyanidation solutions. murdoch.edu.au

Ion Exchange Chromatography: Ion exchange chromatography is used to separate charged species from a solution. In the context of this compound, it can be used to separate the anionic dicyanoaurate(I) complex, [Au(CN)₂]⁻, from other ions in the solution. murdoch.edu.au This separation is a key step in many analytical procedures, allowing for the subsequent quantification of the gold complex without interference from other components. Ion exchange resins are also fundamental in the industrial recovery of gold from cyanide leach solutions, a process known as resin-in-pulp (RIP). mdpi.com

Titration is a classic analytical technique that remains relevant for the determination of cyanide in gold processing solutions.

Silver Nitrate Titration: The most common titrimetric method for determining free cyanide is titration with a standard solution of silver nitrate (AgNO₃). researchgate.netscribd.com The endpoint of the titration is often detected using an indicator, such as rhodanine, which changes color in the presence of excess silver ions. researchgate.net This method, while widely used, can be prone to interferences from other metals that form cyanide complexes, such as copper and zinc, which can lead to an overestimation of the free cyanide concentration. researchgate.net Potentiometric monitoring of the titration can improve the accuracy of the endpoint detection. mdpi.com

Table 2: Common Titrimetric Method for Cyanide

Titrant Analyte Indicator Principle

This table outlines the standard titrimetric method for cyanide determination.

X-ray fluorescence (XRF) is a non-destructive analytical technique that can be used for the rapid determination of elemental composition.

Portable XRF: Portable, hand-held XRF instruments have been successfully employed for the on-site analysis of gold in plating solutions. scirp.orgresearchgate.net This technique allows for the rapid determination of the gold concentration, which is critical for process control in electroplating operations. scirp.org XRF analysis is based on the detection of characteristic X-rays emitted from the sample after it has been excited by a primary X-ray source. The intensity of the emitted X-rays is proportional to the concentration of the element. Online XRF analyzers are also available for real-time monitoring of gold levels in stripping solutions. metrohm.com

Mass spectrometry and gas chromatography are powerful analytical tools that provide detailed information about the composition and structure of chemical species.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a separation technique like HPLC (HPLC-ICP-MS), is a highly sensitive and specific method for the analysis of this compound complexes. researchgate.netnih.gov This combination allows for the separation of different gold species and their subsequent detection and quantification at very low concentrations. researchgate.net Electrospray ionization mass spectrometry (ESI-MS) has been used to identify various this compound complexes, including bimetallic and trimetallic species. nih.gov Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) has been utilized to detect stable this compound complexes on the surface of materials. mdpi.com

Gas Chromatography (GC): While less common for the direct analysis of this compound complexes in solution, gas chromatography can be used for the determination of cyanide. This typically involves converting the cyanide into a volatile compound that can be separated and detected by the GC system.

Advanced Spectroscopic Characterization of this compound Compounds

Spectroscopic techniques provide detailed information about the structure and bonding within this compound compounds. These methods are invaluable for fundamental research and for understanding the behavior of these complexes in various environments.

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules. For this compound complexes, the most characteristic vibrational mode is the stretching of the carbon-nitrogen triple bond (νC≡N). The frequency of this stretch is sensitive to the coordination environment of the cyanide ligand, making it a useful probe for speciation. researchgate.netsemanticscholar.org

In aqueous solutions, Raman spectroscopy can distinguish between different metal-cyanide complexes. researchgate.net For instance, the linear dicyanoaurate(I) complex, [Au(CN)₂]⁻, is the primary species formed when gold is complexed by cyanide in aqueous solution and in liquid ammonia (B1221849). researchgate.netrsc.org The ν(C≡N) stretching frequency for the K[Au(CN)₂] salt is observed at 2164 cm⁻¹. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of the technique that can be used to study species adsorbed onto metal surfaces, such as gold nanoparticles. acs.org SERS studies have been employed to investigate the interaction of cyanide with gold surfaces, revealing shifts in the ν(C≡N) frequency that can be attributed to the transformation of dicyanoaurate ([Au(CN)₂]⁻) to tetracyanoaurate ([Au(CN)₄]⁻) on the surface. acs.org The C≡N stretching frequency is also influenced by the electric potential applied to a gold electrode, a phenomenon known as the Stark tuning effect. capes.gov.brresearchgate.net

Reported ν(C≡N) Stretching Frequencies for this compound Species

Compound/Species Method ν(C≡N) Frequency (cm⁻¹) Reference
K[Au(CN)₂] Raman Spectroscopy 2164 researchgate.net
[Au(CN)₂]⁻ adsorbed on Au nanoparticles SERS Shifts observed, indicating transformation to [Au(CN)₄]⁻ acs.org

The ν(C≡N) stretching frequency generally shifts to higher values when the cyanide ion coordinates to a metal compared to the free cyanide ion (ν(C≡N) ≈ 2080 cm⁻¹). semanticscholar.org This shift is dependent on the nature of the metal-cyanide bond. researchgate.net

Infrared Spectroscopy (e.g., ATR-FTIR)

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a powerful technique for identifying the vibrational modes of molecules, providing insights into the chemical bonding and structure of this compound species.

In the study of this compound complexes, the most characteristic vibrational mode is the C≡N stretching frequency. For dicyanoaurate(I), [Au(CN)₂]⁻, this stretching vibration typically appears in the region of 2100-2200 cm⁻¹. Research has shown that a sharp C≡N stretching vibration band appears at 2140 cm⁻¹ in the infrared spectrum of conventional cyanidation, indicating the presence of cyanide compounds on the gold surface. mdpi.com These compounds are likely the insoluble intermediate AuCN(ads). mdpi.com

In-situ polarization-modulated Fourier transform infrared reflection absorption spectroscopy (FT-IRRAS) has been employed to study the interface between polycrystalline gold electrodes and cyanide solutions. dtic.milacs.org These studies identified a C-N stretching band at 2105 cm⁻¹ for linearly adsorbed CN⁻ ions at a potential of -1.0V (vs. Ag/AgCl). This band shifts to higher wavenumbers by approximately 30 cm⁻¹/V at more positive potentials, a phenomenon attributed to direct lateral interactions between the adsorbed cyanide ions. dtic.mil

ATR-FTIR analysis of gold surfaces after immersion in a cyanide solution has revealed several key stretching vibration peaks. researchgate.net These include the v(C-N) stretching vibration, the v(Au-CN) stretching vibration, and the v(Au-C) stretching vibration. researchgate.net Specifically, absorbance peaks at 2080.5 cm⁻¹ and 2343.4 cm⁻¹ have been ascribed to the v(C-N) stretching vibration, while a peak at 2137.7 cm⁻¹ is attributed to the v(Au-C) stretching vibration. pnas.org

The formation of various this compound complexes can be monitored by observing shifts in the C≡N stretching frequency. For instance, in the synthesis of Co[Au(CN)₂]₂, the IR spectrum shows a strong ν(CN) band at 2,177 cm⁻¹. mdpi.com Mixed-metal cyanides also exhibit characteristic shifts. For example, in Ni[Au(CN)₂]₂(DMSO)₂ and Zn[Au(CN)₂]₂(DMSO)₂, the ν(CN) bands appear at 2,189/2,180 cm⁻¹ and 2,186/2,175 cm⁻¹, respectively. mdpi.com

The table below summarizes key IR stretching frequencies observed for this compound and related species.

Vibrational Mode Frequency (cm⁻¹) Species/Conditions Reference
C≡N Stretch2140Conventional cyanidation, AuCN(ads) mdpi.com
C-N Stretch2105Linearly adsorbed CN⁻ on Au electrode (-1.0V vs Ag/AgCl) dtic.mil
C-N Stretch2080.5, 2343.4Au surface after cyanide immersion pnas.org
Au-C Stretch2137.7Au surface after cyanide immersion pnas.org
C≡N Stretch2177Co[Au(CN)₂]₂ mdpi.com
C≡N Stretch2189 / 2180Ni[Au(CN)₂]₂(DMSO)₂ mdpi.com
C≡N Stretch2186 / 2175Zn[Au(CN)₂]₂(DMSO)₂ mdpi.com
C≡N Stretch2197[Au(CH(CN)₂)(IPr)] rsc.org
C≡N Stretch2193[Au(CH(CN)Ph)(IPr)] rsc.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for studying the adsorption and reaction of this compound species on various surfaces.

XPS studies have been instrumental in understanding the mechanism of this compound adsorption on activated carbon. murdoch.edu.auiaea.org The analysis has shown that the adsorption process involves the initial formation of an ion pair, M⁺[Au(CN)₂]⁻, followed by a reduction step. murdoch.edu.au High-resolution XPS analysis of gold surfaces following immersion in cyanide solution provides detailed information about the chemical state of the constituent elements. researchgate.net

Key findings from XPS analysis of this compound systems include:

Au 4f: A shift in the Au 4f binding energy to higher values indicates an increase in the oxidation state of gold from metallic Au(0) to Au(I). researchgate.net This is a clear indicator of the formation of a gold-cyanide complex like AuCN. researchgate.net

N 1s: The appearance of a peak in the N 1s spectrum is characteristic of the cyanide functional group. For instance, a peak at a binding energy of 397.8 eV is attributed to the cyanide function. researchgate.net

C 1s: The C 1s spectrum can reveal the presence of the C-N bond. A shoulder peak at a binding energy of approximately 288.4 eV, adjacent to the primary carbon peak (around 284.8 eV), is indicative of the C-N bond in the cyanide ligand. researchgate.net

XPS has also been used to investigate the mechanisms of cyanide removal from this compound residues. nih.gov For example, in a study using manganese compounds, XPS results showed that KMnO₄ primarily reacts with pyrite (B73398) in the residue, while MnO₂ treatment focuses on the removal of cyanide, with Fe-CN and CN⁻ being detected on the surface of the residue. nih.gov

The following table presents typical binding energies observed in XPS analysis of this compound species.

Core Level Binding Energy (eV) Assignment Reference
Au 4fShift to higher energyAu(0) → Au(I) oxidation researchgate.net
N 1s397.8Cyanide function researchgate.net
C 1s288.4C-N bond in cyanide researchgate.net
C 1s284.8Adventitious Carbon / C-C, C-H researchgate.netrsc.org
C 1s285.5C-N, C-OH rsc.org
C 1s286.4C-OH rsc.org
C 1s287.9C=O (carbonyl) rsc.org
C 1s289.1O=C-OH, N-C=O rsc.org

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution and the solid state. For this compound species, ¹³C and ¹⁵N NMR are particularly informative due to the presence of these nuclei in the cyanide ligand.

Solid-state NMR has been extensively used to study various cyanoaurates. nih.gov By using isotopically labeled ¹³C¹⁵N cyanide ligands, detailed information about the chemical environment, bonding, and structure can be obtained. nih.gov

Key research findings from NMR studies of this compound include:

Chemical Shift Sensitivity: The ¹³C chemical shift of the cyanide ligand is highly sensitive to its bonding environment. nih.gov Differences in metallophilic bonding, such as Au-Tl and aurophilic Au-Au interactions, can cause significant changes in the isotropic ¹³C chemical shift, with differences of up to 15.7 ppm and 5.9 ppm, respectively. nih.gov

Structural Elucidation: In studies of the dicyanoaurate(I) anion, M[Au(CN)₂] (where M = K⁺, Tl⁺, etc.), ¹³C and ¹⁵N chemical shift tensors and ¹³C-¹⁵N dipolar coupling constants have been reported. These parameters allow for the determination of cyanide bond lengths. nih.gov

Mixed-Ligand Complexes: ¹³C NMR has provided evidence for the formation of mixed-ligand complexes in solution. acs.org For example, in the reaction of aurothiomalate (B1210753) with cyanide, a mixed-ligand complex, [tmAuCN]⁻, was identified. nih.gov

Disordered Systems: For disordered polymeric materials like gold(I) monocyanide (AuCN), two-dimensional ¹³C,¹³C double-quantum dipolar-recoupling spectroscopy can be used to probe the connectivity and arrangement of the polymer chains. nih.gov

Coordination Polymers: In coordination polymers like Pb(H₂O)[Au(CN)₂]₂, solid-state NMR (¹³C, ¹⁵N, and ²⁰⁷Pb) reveals changes in the local environment upon dehydration. The presence of two ¹⁵N resonances in the hydrated form is assigned to bridging and hydrogen-bonding cyanides, which collapse to a single cyanide signal upon dehydration, indicating a higher site symmetry. acs.orgresearchgate.netnih.gov

The following table summarizes representative ¹³C NMR chemical shifts for this compound complexes.

Compound/Species Nucleus Chemical Shift (ppm) Comments Reference
[Au(CH₂CN)(IPr)]¹³C122.8 (CH), 118.8 (CN)In CDCl₃ rsc.org
[Au(CH(CN)Ph)(IPr)]¹³C123.5 (CH), 118.8 (CN)In CDCl₃ rsc.org
Aurocyanide, [Au(CN)₂]⁻¹³C-Formed from reaction of aurothiomalate and cyanide nih.gov
Mixed-ligand complex, [tmAuCN]⁻¹³C-Intermediate in reaction of aurothiomalate and cyanide nih.gov

TOF-SIMS for Surface Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of the outermost atomic layers of a solid. It is particularly effective for identifying species adsorbed on surfaces, such as this compound complexes on minerals or carbon.

TOF-SIMS analysis provides valuable information on:

Surface Composition: It can detect the presence of gold, cyanide, and gold-cyanide complexes on surfaces. pnas.org For instance, after immersing a gold sample in a cyanide solution, TOF-SIMS can identify AuCN complexes formed on the surface. researchgate.netpnas.org

Passivating Coatings: The technique is used to identify passivating layers that may inhibit gold leaching. Comparative analysis of gold grains from leach feed and residue can reveal the presence of coatings, such as silver, on the unleached grains. surfacesciencewestern.comsurfacesciencewestern.com

Preg-Robbing: TOF-SIMS is employed to study the phenomenon of "preg-robbing," where this compound is adsorbed onto carbonaceous materials present in the ore. 911metallurgist.com It allows for the direct detection and imaging of adsorbed gold species, such as Au(CN)₂⁻, on the surface of carbonaceous particles. 911metallurgist.commdpi.com The distribution of Au(CN)₂⁻ can be correlated with the distribution of CN⁻, providing insights into the adsorption mechanism. mdpi.com

Quantitative Analysis: While inherently qualitative, TOF-SIMS data can be quantified using element- and compound-specific standards, allowing for the determination of surface concentrations of gold species in the low ppm range. surfacesciencewestern.com911metallurgist.com

TOF-SIMS has been crucial in identifying that unleached gold grains from some carbon-in-leach (CIL) residues are coated with a passivating layer of silver, which hinders the cyanidation process. surfacesciencewestern.com Furthermore, it has been used to analyze the surface of quicklime (B73336) samples exposed to this compound solutions, revealing the retention of this compound complexes and providing insights into chemisorption and physisorption mechanisms. mdpi.com

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the arrangement of atoms.

In the context of this compound, XRD is essential for:

Phase Identification: XRD is used to identify the crystalline phases present in a sample. For example, it can confirm the formation of metallic gold on a catalyst surface after the photocatalytic reduction of gold-cyanide complexes. d-nb.info

Structural Elucidation: The crystal structures of various this compound compounds and coordination polymers have been determined using single-crystal XRD. For example, the structure of the coordination polymer Pb(H₂O)[Au(CN)₂]₂ was shown to consist of 1-D chains of lead(II)-OH₂ linked by Au(CN)₂⁻ moieties, forming a 2-D slab. acs.org

Analysis of Mineralogical Changes: In hydrometallurgical processes, XRD is used to study the mineralogical changes in ores during leaching. For instance, studies have shown a reduction in the jarosite content of bio-oxidized gold concentrates as higher cyanide concentrations are applied, which correlates with increased gold extraction. ausimm.com

Characterization of Mixed-Metal Cyanides: XRD is used to characterize the structures of binary mixed-metal cyanides, such as those containing copper, silver, and gold. nih.gov It has revealed the formation of solid solutions and line phases with specific structures, such as the AuCN structure type. nih.gov

Powder Diffraction: For materials that cannot be prepared as single crystals, powder XRD is used. A structure for microcrystalline Pb[Au(CN)₂]₂ was proposed based on a combination of NMR and X-ray powder diffraction data. acs.org

The analysis of gold films prepared by electrodeposition with a cyanide-based electrolyte can also be performed using XRD to understand the resulting crystal structure. researchgate.net

Computational and Theoretical Studies of Gold Cyanide Systems

Density Functional Theory (DFT) Calculations

DFT has been extensively applied to investigate various aspects of gold cyanide chemistry, from the electronic properties of the dicyanoaurate(I) ion to its interactions with different materials.

Electronic Properties and Orbital Information

DFT calculations have been crucial in understanding the electronic structure of the dicyanoaurate(I) anion, [Au(CN)₂]⁻. Studies combining DFT with experimental techniques like photoelectron spectroscopy have provided a detailed picture of its chemical bonding. nih.gov The dicyanoaurate ion is characterized by a linear geometry, a result of sp-hybridization of the gold atom. wikipedia.org

Key findings from DFT studies on the electronic properties include:

Molecular Orbitals: Analysis of the molecular orbitals (MOs) reveals significant σ-donation from the cyanide ligands to the gold cation (Au⁺) and π-backdonation from the gold cation to the ligands. nih.govresearchgate.netmdpi.com This interplay strengthens the Au-C coordinate bond. nih.govresearchgate.netnih.gov Specifically, the 6s orbital of Au⁺ participates in σ-bonding, while the 5d orbitals are involved in π-backdonation. nih.gov

Charge Distribution: Mulliken population analysis from DFT calculations shows charge transfer between the gold atom and the cyanide ligands, as well as between the [Au(CN)₂]⁻ complex and adsorbent surfaces. For instance, when adsorbed on a graphite (B72142) surface, the Au, N, and C atoms in [Au(CN)₂]⁻ gain electrons, indicating a charge transfer from the surface to the complex. mdpi.comresearchgate.net

Band Gap and Electronic Transitions: The electronic structure of materials containing the dicyanoaurate ion is dominated by the [Au(CN)₂]⁻ unit in the valence-conduction region. rsc.org This unit is primarily responsible for the electronic transitions that determine the material's band gap energy. rsc.orgrsc.org DFT calculations have been used to study these transitions, which are often of a metal-to-ligand charge transfer (MLCT) nature. rsc.org In some heterobimetallic dicyanoaurate polymers, metal-to-metal charge transfer (MMCT) transitions have also been identified. rsc.org Relativistic DFT calculations have highlighted that gold's 5d¹⁰6s⁰ configuration and strong spin-orbit coupling lead to a low-energy Lowest Unoccupied Molecular Orbital (LUMO), which facilitates electron transfer. researcher.life

Bond Strength and Covalency Analysis (e.g., Au-C, Au-S bonds)

DFT provides powerful tools for analyzing the nature and strength of chemical bonds within this compound systems.

Au-C Bond: The Au-C bond in [Au(CN)₂]⁻ is exceptionally stable. Photoelectron spectroscopy, supported by DFT and high-level ab initio calculations, has provided direct experimental evidence for the significant covalent character of the Au-C bonds. nih.govscience.gov This covalency is attributed to strong relativistic effects in the gold atom. nih.govscience.govwpmucdn.com DFT calculations indicate that the Au-C bond length is approximately 1.987 Å, which is shorter than other gold-ligand bonds like Au-S, suggesting a stronger bond. nih.gov Energy decomposition analysis (EDA) further confirms the high degree of covalency. nih.gov

Au-S Bond: In the context of gold extraction and the interaction of this compound with sulfur-containing species, the Au-S bond has also been a subject of DFT studies. Computational modeling shows that sulfur species can negatively impact the stability of the this compound complex, with elemental sulfur and sulfide (B99878) ions showing strong interaction energies. researchgate.net The covalent contribution to the Au-S bond is significant, though generally less than that of the Au-C bond in the cyanide complex. nih.govnih.gov The stability and covalency of gold complexes with sulfur-containing ligands like thiosulfate (B1220275) and thiourea (B124793) have been ranked using DFT, providing insights into alternative lixiviants. nih.govnih.gov

The table below summarizes key findings from DFT analyses on bond properties.

Bond TypePropertyFindingSource(s)
Au-C CovalencySignificant covalent character due to relativistic effects. nih.govscience.gov
Au-C Bond LengthCalculated to be ~1.987 Å, shorter than many other Au-ligand bonds. nih.gov
Au-C StabilityHigh stability attributed to both σ-donation and π-backdonation. nih.govresearchgate.netmdpi.com
Au-S InteractionSulfur species can interact strongly with and destabilize the this compound complex. researchgate.net
Au-S CovalencyPossesses significant covalent character, but generally less than the Au-C bond in [Au(CN)₂]⁻. nih.govnih.gov

Thermodynamics and Kinetics of this compound Reactions

DFT calculations are instrumental in exploring the energetics and pathways of reactions involving this compound.

Stability of Complexes: The stability of various gold complexes has been investigated using DFT. For instance, the relative stability of complexes such as Au(CN)₂⁻, Au(S₂O₃)₂³⁻, Au[SC(NH₂)₂]₂⁺, Au(SCN)₂⁻, and AuCl₂⁻ has been determined, with Au(CN)₂⁻ being the most stable due to the high degree of covalency and strong orbital interaction. nih.govmdpi.com The total interaction energy follows the order Au(CN)₂⁻ > Au(S₂O₃)₂³⁻ > Au[SC(NH₂)₂]₂⁺ > Au(SCN)₂⁻ > AuCl₂⁻. nih.govmdpi.com

Reaction Mechanisms: DFT has been used to model the cyanidation process itself. Studies have shown that the preferential adsorption of cyanide on a gold surface is driven by the electron deficiency of gold, which promotes the dissolution reaction. mdpi.com The Gibbs free energy changes for key reaction steps, such as the adsorption and dissociation of oxygenated intermediates, have been calculated to assess their spontaneity. acs.org

Hydration and Speciation: The behavior of this compound complexes in aqueous solutions has been studied by calculating solvation energies. The solvation energy for Au(CN)₂⁻ with four water molecules in its first hydration shell was calculated to be -41.1 kcal/mol. researchgate.netcolab.ws Understanding hydration is crucial as it influences the selective adsorption of this compound over other metal cyanides. researchgate.net

Modeling Adsorption Behavior (e.g., on Activated Carbon, Metal Surfaces)

A significant area of DFT research focuses on the adsorption of the [Au(CN)₂]⁻ complex onto various surfaces, which is critical for gold recovery processes like carbon-in-pulp (CIP).

Adsorption on Carbonaceous Materials: DFT simulations have been used to model the adsorption of [Au(CN)₂]⁻ onto activated carbon and graphite surfaces. mdpi.comresearchgate.net The interaction is generally found to be a strong physical adsorption (physisorption), including electrostatic contributions, rather than chemisorption. mdpi.comresearchgate.net The adsorption energy on a graphite (0001) surface was calculated to be -48.55 kJ/mol. mdpi.com DFT studies have also explored the role of functional groups on activated carbon, finding that oxygen-containing groups like hydroxyl (OH) and carboxyl (COOH) can influence the adsorption energy and selectivity for this compound over copper cyanide complexes. shahroodut.ac.ir For example, COOH groups were found to increase the adsorption energy for [Au(CN)₂]⁻. shahroodut.ac.ir

Adsorption on Mineral and Metal Surfaces: The adsorption of [Au(CN)₂]⁻ onto mineral surfaces, a phenomenon known as "preg-robbing," has been investigated. DFT calculations showed that the adsorption potential on iron oxide and hydroxide (B78521) minerals follows the order: Goethite > Hematite > Magnetite. colab.ws The adsorption of cyanide on gold electrode surfaces has also been modeled, confirming the anionic character of the Au-CN surface bond. capes.gov.br DFT simulations revealed that galvanic interactions between gold and minerals like pyrite (B73398) can influence cyanide adsorption; an increased electron deficiency on the gold surface enhances the interaction with CN⁻. mdpi.comconferium.com

The following table presents calculated adsorption energies for [Au(CN)₂]⁻ on different surfaces.

Adsorbent SurfaceAdsorption Energy (kJ/mol)Adsorption TypeSource(s)
Graphite (0001)-48.55Physical (including electrostatic) mdpi.com
Quartz (101)-463.39- researchgate.net
GoethiteHighest among tested iron oxides- colab.ws

Molecular Dynamics (MD) Simulations

While DFT is excellent for static systems and reaction energetics, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound systems over time, particularly at interfaces.

Adsorption Interactions on Metal Surfaces

MD simulations have been employed to study the fundamental interactions of metal-cyanide complexes in aqueous solutions, which is essential for understanding processes in gold hydrometallurgy. bibliotekanauki.pl These simulations can model the behavior of multiple ions and water molecules, providing a more realistic picture of the solution environment and interfacial phenomena than static DFT calculations alone. They are particularly useful for investigating the formation of hydration shells around ions and the dynamics of cluster formation between different cyanide complexes, such as between dicyanoaurate and dicyano cuprate, which can influence adsorption mechanisms. researchgate.netcolab.ws

Hydration Levels of Metal-Cyanide Complexes

The behavior of metal-cyanide complexes in aqueous solutions is significantly influenced by their interaction with water molecules, a process known as hydration. The level of hydration affects the effective size of the complex, which in turn can influence its properties and reactivity, such as its ability to adsorb onto surfaces like activated carbon. journalssystem.comuns.ac.id

The hydration of a metal-cyanide complex involves the formation of a water shell around the molecule, increasing its effective diameter. journalssystem.com The extent of this hydration is related to the number of cyanide ligands bonded to the central metal ion. An increase in the quantity of cyanide ions in a metal-cyanide complex generally leads to a higher level of hydration and a larger molecular diameter. journalssystem.com This phenomenon is a key factor in the selective adsorption of different metal-cyanide species. For instance, in gold recovery processes using activated carbon, the differences in hydration levels between various metal-cyanide complexes are believed to be the reason for their selective adsorption. journalssystem.com

Dissolved species in a solution form complex compounds through solvation, or more specifically hydration when water is the solvent. uns.ac.id This hydration of metal complexes is a critical aspect of gold hydrometallurgy. A higher degree of hydration increases the diameter of the complex, making it more difficult for the precious metal complex to enter the micropores of an adsorbent like activated carbon, thereby reducing its adsorption efficiency. uns.ac.id The general order of adsorption strength for common metal cyanides is Au > Ag > Cu. mdpi.com The hydration of the dicyanoaurate(I) ion, [Au(CN)₂]⁻, compared to other metal cyanides like those of silver and copper, is an essential factor in its preferential adsorption during processes like carbon-in-pulp (CIP). mdpi.com

Metal-Cyanide ComplexRelative Hydration LevelImpact on Adsorption
Gold(I) Cyanide ([Au(CN)₂]⁻)LowerStronger adsorption due to smaller hydrated diameter. mdpi.com
Silver(I) Cyanide ([Ag(CN)₂]⁻)Higher than GoldWeaker adsorption compared to gold. mdpi.com
Copper(I) Cyanide (e.g., [Cu(CN)₃]²⁻)Higher than GoldWeaker adsorption compared to gold. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties and reactivity of this compound systems at the atomic level. researchgate.netneu.edu These computational methods provide detailed insights into electronic structure, bonding, and reaction mechanisms that are often difficult to obtain through experimental means alone.

DFT calculations have been extensively used to study the adsorption of the dicyanoaurate(I) anion, [Au(CN)₂]⁻, on various mineral surfaces, which is a critical step in the gold leaching process and a potential cause of gold loss. For example, the adsorption of [Au(CN)₂]⁻ onto a quartz (101) surface was simulated using the CASTEP module of Materials Studio. researchgate.net The calculations revealed a significant adsorption energy of -463.39 kJ/mol, indicating a strong interaction. researchgate.net A Mulliken population analysis showed charge transfer from the gold atom of the [Au(CN)₂]⁻ to oxygen atoms on the quartz surface, with calculated Au-O bond distances of 2.097 Å and 2.079 Å, confirming the formation of chemical bonds. researchgate.net Similarly, the adsorption of [Au(CN)₂]⁻ on a graphite (0001) surface was studied, yielding an adsorption energy of -48.55 kJ/mol, which suggests a strong physical adsorption mechanism. mdpi.com

The stability of this compound complexes compared to other potential leaching agents has also been a focus of theoretical studies. nih.govnih.gov Energy decomposition analysis (EDA) and Natural Resonance Theory (NRT) have been employed to understand the nature of the Au-ligand bond. nih.govnih.gov These studies show that the interaction between Au⁺ and the cyanide ligand (CN⁻) involves not only a σ-donation from the ligand to the gold ion but also a significant π-backdonation from the d-orbitals of Au⁺ to the ligand. nih.govnih.gov This backdonation strengthens the coordinate bond. The covalent contribution to the Au-C bond is substantial, which explains the exceptional stability of the [Au(CN)₂]⁻ complex. nih.govnih.gov When compared with other ligands like thiosulfate, thiourea, and thiocyanate, the dicyanoaurate(I) complex exhibits the highest stability and bond energy. nih.govnih.gov

System StudiedComputational Method/SoftwareKey FindingsReference
[Au(CN)₂]⁻ adsorption on quartz (101)DFT (CASTEP module)Adsorption Energy: -463.39 kJ/mol; Au-O bond formation confirmed. researchgate.net
[Au(CN)₂]⁻ adsorption on graphite (0001)DFT-D (BFGS method)Adsorption Energy: -48.55 kJ/mol; Strong physical adsorption. mdpi.com
Au-Ligand interaction in various complexesDFT (Gaussian 09), EDA, NRTStability order: Au(CN)₂⁻ > Au(S₂O₃)₂³⁻ > Au[SC(NH₂)₂]₂⁺ > Au(SCN)₂⁻ > AuCl₂⁻. Strong covalent character and π-backdonation in Au-CN bond. nih.govnih.gov
[Au(CN)₂]⁻ oligomersRelativistic DFTPhotoinduced Au-Au bond formation in oligomers. uni-koeln.de
Interaction of O₂ and CN⁻ on Au surfacesDFT (Dmol3 module)Parallel interaction of O₂ on Au (110) surface is strongest. Interaction of CN⁻ is stronger on a positively charged surface. ijcce.ac.ir

Theoretical Models for Gold Dissolution Mechanisms

Electrochemical Model The most widely accepted model describes gold cyanidation as an electrochemical corrosion process. researchgate.net It involves two half-reactions occurring on the surface of the gold particle:

Anodic Reaction (Oxidation): Gold is oxidized and dissolves, reacting with cyanide ions to form the stable dicyanoaurate(I) complex. researchgate.netacs.org Au + 2CN⁻ → [Au(CN)₂]⁻ + e⁻

Cathodic Reaction (Reduction): Dissolved oxygen is reduced at a different site on the gold surface, consuming the electrons produced in the anodic reaction. researchgate.netacs.org O₂ + 2H₂O + 4e⁻ → 4OH⁻

Surface Reaction and Diffusion Models The rate of this dissolution process can be controlled by different factors, leading to various kinetic models.

Diffusion-Controlled Models: For many years, the process was thought to be controlled by the diffusion of either cyanide ions or dissolved oxygen to the gold surface. The rate depends on which reactant is in lower concentration relative to the stoichiometric requirement. researchgate.net

Shrinking-Core Model: This model is often applied to describe the leaching process, proposing that the reaction occurs at the surface of the gold particle, which continuously shrinks as the reaction proceeds. b-cdn.net The rate-controlling step can be diffusion through a liquid film or the surface chemical reaction itself. b-cdn.net

Surface Adsorption-Reaction Models: More recent models propose that the reaction mechanism is more intricate. One such model suggests the formation of a heterogeneous redox transition state involving gold, water, cyanide, and oxygen, which then produces an intermediate species, Au(I)(OH)(CN)⁻, on the gold surface. researchgate.net This surface-adsorbed intermediate subsequently reacts with another cyanide ion to form the stable [Au(CN)₂]⁻ complex, which then desorbs into the solution. researchgate.net This model helps to explain observed reaction orders of approximately 3 with respect to cyanide at low concentrations and a limiting reaction rate at higher cyanide concentrations, which is independent of diffusion. researchgate.net


Future Research Directions in Gold Cyanide Chemistry and Engineering

Development of Novel Cyanide-Free Gold Leaching Reagents

The high toxicity of cyanide and the environmental risks associated with its use have spurred significant research into alternative, less harmful gold leaching reagents. sief.org.auresearchgate.net While cyanide remains the most effective and widely used lixiviant for gold, several alternatives are under investigation, each with its own set of advantages and challenges. wikipedia.orgx-mol.net

One of the most studied alternatives is thiosulfate (B1220275) . sief.org.au This reagent is considered less environmentally hazardous than cyanide and can be effective for treating certain types of ores, particularly those that are "double-refractory" with both sulfide-occluded gold and preg-robbing carbonaceous matter. purolite.com However, activated carbon cannot be used to adsorb the gold thiosulfate complex, necessitating the use of ion exchange resins. purolite.com Research indicates that thiosulfate leaching can achieve gold recovery rates of around 35-55%. miningpedia.cn

Thiourea (B124793) has also been identified as a promising alternative to cyanide. researchgate.net It has been commercially implemented for ores containing stibnite. wikipedia.org Research suggests that thiourea may be one of the most viable alternatives from both an environmental and economic standpoint. researchgate.net

Other potential cyanide-free reagents being explored include:

Glycine-based lixiviants : These are considered an emerging alternative to cyanidation. wikipedia.org Studies have shown that adding glycine (B1666218) to a cyanide solution can significantly reduce cyanide consumption while maintaining high gold dissolution rates. uctm.edu

Halides (chlorine, bromine) : Chlorination processes, particularly those using sodium hypochlorite (B82951), have shown promise with the potential for reagent regeneration. wikipedia.orgresearchgate.net

Thiocyanate : This is another cyanide-free option being investigated. researchgate.netmdpi.com

Bioleaching : This method uses bacteria to liberate gold from ore without toxic chemicals and is seen as a promising future technique for reducing environmental impact. khodarijewelry.com

A synthesized gold leaching reagent using sodium cyanate (B1221674) as the main raw material, with sodium hydroxide (B78521) and sodium ferrocyanide as additives, has shown a gold leaching rate of 87.56% for roasted desulfurized gold concentrate and over 90% for some gold-containing electronic waste. researchgate.net The effective component in this reagent is thought to be sodium isocyanate. researchgate.net

Table 1: Comparison of Cyanide-Free Leaching Reagents

Reagent Advantages Disadvantages Recovery Rate (Approx.)
Thiosulfate Less toxic than cyanide, effective for some refractory ores. sief.org.aupurolite.com Cannot use activated carbon for recovery. purolite.com 35-55% miningpedia.cn
Thiourea Promising alternative, commercially used for specific ores. wikipedia.orgresearchgate.net Requires further development for broader application. researchgate.net Varies by ore type
Glycine Reduces cyanide consumption when used in combination. uctm.edu Still in developmental stages. wikipedia.org 80% (in combination with reduced cyanide) uctm.edu
Halides Potential for reagent regeneration. wikipedia.org Can be corrosive and require specialized equipment. researchgate.net Varies
Bioleaching Environmentally friendly. khodarijewelry.com Slow process, still under development. khodarijewelry.com Varies
Synthesized Reagent (Sodium Isocyanate) High leaching rates for concentrates and e-waste. researchgate.net Requires high synthesis temperatures. researchgate.net 87-90+% researchgate.net

Enhanced Detoxification and Remediation Technologies

The management and detoxification of cyanide-containing tailings from gold mining operations are critical environmental concerns. researchgate.net Research is actively exploring more efficient and cost-effective methods to treat these hazardous materials.

Current and emerging detoxification technologies include:

Thermal Treatment with Catalysts and Autoclaved Hydrolysis : These methods have shown the potential to remove over 99% of cyanides from tailings. researchgate.net

Persulfate-Advanced Oxidation Process (AOP) : This process uses persulfate to oxidize cyanide. Studies have shown that heat and ultrasonic activation can significantly enhance the efficiency of cyanide removal. mdpi.com Ultrasonic activation, in particular, has demonstrated a removal efficiency of 74.76% and focuses on cyanide removal rather than affecting other minerals like pyrite (B73398) in the tailings. mdpi.com

Phytoremediation : This technology uses plants to extract or degrade contaminants. Research is ongoing to identify and screen plant species, such as certain Australian native plants, for their ability to uptake cyanide and gold, offering a potentially green solution for mine site remediation. researchgate.net

Caro's Acid (Peroxomonosulfuric Acid) : This process converts cyanide to the less toxic cyanate, which then hydrolyzes to ammonium (B1175870) and carbonate ions. It can reduce Weak Acid Dissociable (WAD) cyanide levels to below 50 mg/L. wikipedia.org

INCO SO2/Air Process : This method uses sulfur dioxide and air to oxidize WAD cyanide to cyanate. industry.gov.au It can lower cyanide concentrations to below 50 mg/L. wikipedia.org

Hydrogen Peroxide and Basic Chlorination : These are also used to oxidize cyanide, though less commonly. wikipedia.org

Table 2: Cyanide Detoxification Technologies and their Effectiveness

Technology Mechanism Achievable Cyanide Concentration Notes
Thermal Treatment/Autoclaved Hydrolysis High-temperature decomposition >99% removal researchgate.net Promising for cleaner production. researchgate.net
Ultrasonic-Activated Persulfate AOP Oxidation by sulfate (B86663) and hydroxyl radicals 74.76% removal efficiency mdpi.com HO• plays a major role in alkaline conditions. mdpi.com
Caro's Acid Process Oxidation of cyanide to cyanate <50 mg/L WAD cyanide wikipedia.org Suitable for discharge to tailings. wikipedia.org
INCO SO2/Air Process Oxidation of WAD cyanide to cyanate <50 mg/L WAD cyanide wikipedia.org A simple and effective method. industry.gov.au
Phytoremediation Plant uptake and degradation Varies An emerging, environmentally friendly option. researchgate.net

Sustainable Approaches in Gold Extraction and Recycling

The concept of "green gold" is gaining traction, emphasizing extraction and recycling methods that minimize environmental harm and promote sustainability. khodarijewelry.com This involves reducing the use of toxic chemicals, conserving resources, and managing waste responsibly. khodarijewelry.com

A significant aspect of sustainable gold production is the recycling of gold from various sources, which can reduce the carbon footprint by over 99% compared to primary production. mdpi.com The primary sources for recycled gold are used jewelry and electronic waste (e-waste). mdpi.comleilabuecher.com

Key research directions in sustainable gold extraction and recycling include:

E-waste Recycling : E-waste is a rich source of gold, containing up to ten times more gold than natural ore. materialdistrict.com Innovative methods are being developed to selectively recover gold from e-waste without the use of hazardous chemicals. One such method involves using vinyl-linked covalent organic frameworks (VCOFs) that can capture 99.9% of gold from discarded electronics. materialdistrict.com The recovered gold can then be repurposed, for instance, as a catalyst for converting carbon dioxide into organic compounds. materialdistrict.com

Reducing CO2 Emissions : Recycling gold significantly lowers greenhouse gas emissions. Extracting one kilogram of gold from e-waste emits approximately 1 ton of CO2, while recycling old gold jewelry produces around 50 kilograms of CO2 per kilogram of gold. This is a substantial reduction compared to the 30 tons of CO2 per kilogram of gold emitted during primary mining. goldundco.at

Advanced Spectroscopic and In-situ Characterization of Gold Cyanide Processes

A deeper understanding of the complex chemical interactions during gold cyanidation is essential for process optimization. Advanced analytical techniques are being employed to characterize the species present in leaching solutions and on the surfaces of minerals and adsorbents.

UV-Vis Spectroscopy : This technique is used to study the formation and stoichiometry of gold and copper complexes in cyanide-glycine systems. uctm.edu Research has shown that in a solution containing both cyanide and glycine, the dominant species formed are the copper-glycine and the gold-cyanide complexes. uctm.eduresearchgate.net

Flame Atomic Absorption Spectrometry (FAAS) : Standardized methods like ASTM E1600 utilize FAAS for the determination of gold in ore processing cyanide solutions, which is crucial for metallurgical accounting and process control. infinitalab.com

X-ray Photoelectron Spectroscopy (XPS) : XPS analysis is used to investigate the effects of treatment processes, such as the persulfate-advanced oxidation of cyanide residues, on the surface chemistry of minerals. mdpi.com

In-situ Powder X-ray Diffraction : This technique allows for the real-time study of mineralogical changes during leaching processes. scientific.net

These advanced characterization methods provide valuable insights into the behavior of different chemical species, aiding in the development of more efficient and selective extraction processes. uctm.edu

Further Elucidation of Complex Reaction Mechanisms

The dissolution of gold in cyanide solution, while seemingly straightforward, involves a series of complex electrochemical reactions. miningpedia.cn Research continues to refine the understanding of these mechanisms to improve leaching kinetics and efficiency.

Key areas of investigation include:

The Role of Oxidants : Oxygen is a critical reagent in cyanidation, accepting electrons from the gold. wikipedia.org The mechanism is believed to involve a two-step reaction with the formation of hydrogen peroxide as an intermediate, which can accelerate gold leaching. mdpi.com

Surface Reactions : Models like the shrinking-core model are used to describe the reaction at the surface of the gold particles. 911metallurgist.com It is generally proposed that the surface reaction is the rate-controlling step. 911metallurgist.com

Influence of Other Ions : The presence of other metals like copper, silver, and lead can significantly impact the cyanidation process by forming various metal-cyanide complexes. purolite.commdpi.com For example, lead nitrate (B79036) can enhance the speed and quantity of gold leached. wikipedia.org

Adsorption Mechanisms : While activated carbon is widely used to recover gold from cyanide solutions, the exact mechanisms of adsorption of the gold-cyanide complex are still not fully understood and are a subject of ongoing research. mdpi.com

Design of Tailored Gold-Cyanide Materials for Specific Applications

Research is also focused on creating novel materials based on this compound for various technological applications. These materials leverage the unique properties of gold and the cyanide ligand.

Nanoporous Gold Films : Nanoporous gold films can be fabricated by immersing a substrate like copper in a potassium this compound solution. researchgate.net These films have a high surface area and electrical conductivity, making them suitable for applications in sensors, particularly for the detection of heavy metal ions. iaeng.org The properties of these films, such as porosity and grain size, can be controlled by varying the experimental conditions. researchgate.net

3D Printing of Gold-Based Sensors : The development of methods to incorporate materials like potassium this compound into 3D printing processes opens up possibilities for the rapid prototyping and manufacturing of customized sensors. iaeng.org By spraying a potassium this compound solution onto a 3D-printed copper layer, nanoporous gold can be formed, creating a functional sensor element. iaeng.org

This research into tailored gold-cyanide materials demonstrates the potential to expand the applications of this compound chemistry beyond its traditional role in gold extraction.

Q & A

Q. What safety protocols are critical when handling gold cyanide in laboratory settings?

this compound compounds (e.g., potassium this compound, KAu(CN)₂) require stringent safety measures due to acute toxicity and environmental hazards. Key protocols include:

  • Engineering controls : Use fume hoods, local exhaust ventilation, and sealed enclosures to limit airborne exposure .
  • Personal protective equipment (PPE) : Wear nitrile gloves, tight-fitting safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is mandatory if ventilation is inadequate .
  • Waste management : Avoid discharge into drains; use designated containers for cyanide-containing waste .
  • Emergency procedures : Immediate skin washing with water and reporting of spills to environmental authorities are required .

Q. What are the key factors influencing gold dissolution efficiency in cyanide solutions?

Gold dissolution kinetics depend on:

  • pH and oxygen concentration : Optimal dissolution occurs at pH 10–11 with sufficient oxygen to facilitate the reaction 4Au + 8CN⁻ + O₂ + 2H₂O → 4Au(CN)₂⁻ + 4OH⁻ .
  • Cyanide concentration : Excess cyanide (>0.05% w/w) improves leaching but increases toxicity risks .
  • Particle size and slurry density : Finer particles (<75 µm) enhance surface area contact, while high slurry densities (>40% solids) reduce mass transfer efficiency .
  • Temperature : Elevated temperatures (25–50°C) accelerate reaction rates but may degrade cyanide .

Q. How should researchers design initial experiments for this compound leaching studies?

A robust experimental framework includes:

  • Variable selection : Test independent variables (e.g., cyanide concentration, pH, agitation speed) against dependent variables (e.g., gold recovery rate, cyanide consumption) .
  • Control parameters : Maintain consistent temperature, particle size distribution, and oxygen levels .
  • Replication : Conduct triplicate trials to assess reproducibility and calculate standard deviations .
  • Data collection : Use atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) for gold quantification, and ion chromatography for cyanide analysis .

Advanced Research Questions

Q. How can researchers perform comparative analyses of alternative lixiviants (e.g., thiourea, thiosulfate) versus cyanide?

Methodological steps include:

  • Leaching efficiency : Compare gold recovery rates under identical conditions (pH, temperature, reagent concentration). For example, thiourea achieves ~95% recovery in acidic media (pH 1–2) but requires 2–3× higher reagent doses than cyanide .
  • Toxicity profiling : Use Daphnia magna bioassays or microbial toxicity tests to quantify environmental impacts .
  • Cost-benefit modeling : Factor in reagent recyclability, waste treatment costs, and scalability. Thiosulfate, though less toxic, has higher operational complexity due to its sensitivity to pH and copper catalysts .
  • Process optimization : Apply response surface methodology (RSM) to identify ideal leaching parameters for novel reagents .

Q. What methodologies are effective for integrating computational models with experimental this compound leaching data?

Advanced approaches involve:

  • Artificial neural networks (ANNs) : Train models using input variables (e.g., cyanide concentration, leaching time) to predict gold recovery and reagent consumption. Validate with lab-scale datasets .
  • Kinetic modeling : Fit experimental data to shrinking-core or diffusion-controlled models to identify rate-limiting steps. For example, cyanide leaching often follows a mixed kinetic control mechanism .
  • Sensitivity analysis : Use Monte Carlo simulations to assess the impact of parameter uncertainties (e.g., ore grade variability) on model outputs .

Q. How should researchers address contradictions in cyanide leaching efficiency across different ore types?

Strategies include:

  • Mineralogical analysis : Use XRD (Figure 1 in ) and SEM-EDS to identify refractory minerals (e.g., pyrite, arsenopyrite) that inhibit gold dissolution .
  • Pre-treatment methods : Test oxidative pre-treatment (e.g., pressure oxidation, bioleaching) to destabilize sulfide matrices .
  • Statistical reconciliation : Apply ANOVA to determine if observed discrepancies stem from ore composition, experimental error, or measurement techniques .
  • Literature meta-analysis : Compare findings with published datasets (e.g., USGS gold recovery reports) to identify systemic trends .

Methodological Guidance for Data Analysis

  • Statistical rigor : Use t-tests or ANOVA to compare experimental groups, ensuring p-values <0.05 for significance .
  • Error quantification : Report confidence intervals (95%) and propagate uncertainties in kinetic rate calculations .
  • Data visualization : Present processed data in scatter plots (e.g., recovery vs. time) with error bars, reserving raw datasets for appendices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.